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  • Product: Dibenzo[lm,yz]pyranthrene
  • CAS: 191-06-0

Core Science & Biosynthesis

Foundational

HOMO-LUMO energy level mapping of Dibenzo[lm,yz]pyranthrene

An in-depth technical analysis of the Frontier Molecular Orbitals (FMOs) of complex polycyclic aromatic hydrocarbons (PAHs) is foundational to the rational design of organic electronics. Dibenzo[lm,yz]pyranthrene (CAS 19...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the Frontier Molecular Orbitals (FMOs) of complex polycyclic aromatic hydrocarbons (PAHs) is foundational to the rational design of organic electronics. Dibenzo[lm,yz]pyranthrene (CAS 191-06-0) [1], a highly extended π-conjugated system, serves as a critical semiconductor core in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we establish a robust, self-validating methodological framework for the HOMO-LUMO energy level mapping of Dibenzo[lm,yz]pyranthrene and its functionalized derivatives, such as the strongly electron-deficient dicarboximide derivatives synthesized via palladium-catalyzed annulation[3].

The Tripartite Mapping Framework

Accurate determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) requires a multi-modal approach. Relying solely on one method often leads to systemic errors due to solvation effects, exciton binding energies, or electrode interface phenomena. We employ a tripartite framework: Theoretical (DFT) , Electrochemical (CV) , and Optical (Spectroscopy) mapping.

Workflow A Dibenzo[lm,yz]pyranthrene Core B DFT Computation (B3LYP/6-31G*) A->B C Cyclic Voltammetry (Electrochemical) A->C D UV-Vis & PL (Optical) A->D E Theoretical FMOs B->E F Redox Potentials C->F G Optical Bandgap D->G H Unified Energy Level Map E->H F->H G->H

Multi-modal workflow for mapping the FMO energy levels of PAHs.

Pillar I: Theoretical Mapping via Density Functional Theory (DFT)

Before empirical testing, establishing a theoretical baseline is crucial for predicting the spatial distribution of the electron density. For large PAHs like Dibenzo[lm,yz]pyranthrene, the choice of functional is non-trivial.

Causality of Method: We utilize the B3LYP functional with a 6-31G(d) basis set . Pure local density approximations often suffer from self-interaction errors, artificially raising the HOMO and lowering the LUMO in highly delocalized π-systems. The inclusion of exact Hartree-Fock exchange in the B3LYP hybrid functional mitigates this, providing a highly accurate geometry and FMO estimation[3].

Step-by-Step Computational Protocol:
  • Initial Geometry Construction: Build the Dibenzo[lm,yz]pyranthrene structure using a standard molecular builder, ensuring planarity of the core PAH scaffold.

  • Geometry Optimization: Run the optimization at the B3LYP/6-31G(d) level in the gas phase.

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized geometry. Self-Validation: The absence of imaginary frequencies confirms the structure is a true local minimum rather than a saddle point.

  • Single-Point Energy Extraction: Extract the eigenvalues for the HOMO and LUMO from the optimized checkpoint file to establish the theoretical bandgap ( Egth​ ).

Pillar II: Electrochemical Mapping (Cyclic Voltammetry)

Electrochemical mapping provides the most direct empirical measurement of the energy required to add (reduction) or remove (oxidation) an electron from the molecule.

Causality of Method: We employ Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) using a non-aqueous solvent system. Dichloromethane (CH₂Cl₂) is selected for its wide anodic potential window, which is necessary to capture the deep HOMO levels typical of extended PAHs[3]. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is used as the supporting electrolyte because the bulky, non-coordinating PF₆⁻ anion minimizes ion-pairing effects that could shift the apparent redox potentials.

CV_Protocol S1 0.1M TBAPF6 in CH2Cl2 S2 Add Analyte (~1 mM) S1->S2 S3 Ar/N2 Purge (15 min) S2->S3 S4 CV Scans (100 mV/s) S3->S4 S5 Add Fc/Fc+ Standard S4->S5 S6 Extract E_ox & E_red S5->S6

Step-by-step cyclic voltammetry protocol with internal standard validation.

Step-by-Step Experimental Protocol:
  • Electrolyte Preparation: Dissolve TBAPF₆ in anhydrous CH₂Cl₂ to yield a 0.1 M solution.

  • Analyte Dissolution: Introduce the Dibenzo[lm,yz]pyranthrene derivative to achieve a ~1.0 mM concentration.

  • Deaeration: Purge the cell with high-purity Argon or Nitrogen for 15 minutes. Causality: Dissolved oxygen reduces at potentials that overlap with the LUMO of many organic semiconductors, masking the analyte's signal.

  • Voltammetric Scanning: Sweep the potential using a Pt disc working electrode, Pt wire counter electrode, and Ag/Ag⁺ reference electrode at a scan rate of 100 mV/s. This specific rate ensures the system remains in a regime of semi-infinite linear diffusion.

  • Internal Standardization (Self-Validation): After recording the analyte's voltammogram, spike the solution with a small amount of Ferrocene (Fc). Record a final scan. All potentials are then referenced to the E1/2​ of the Fc/Fc⁺ redox couple. This corrects for any reference electrode drift during the experiment[3].

  • Energy Level Calculation: Calculate FMOs relative to the vacuum level (-4.80 eV for Fc/Fc⁺):

    • EHOMO​=−(Eoxonset​−E1/2Fc/Fc+​+4.80) eV

    • ELUMO​=−(Eredonset​−E1/2Fc/Fc+​+4.80) eV

Pillar III: Optical Mapping (Spectroscopy)

While CV provides the fundamental charge-transport gap, optical spectroscopy provides the optical bandgap ( Egopt​ ), which accounts for the exciton binding energy.

Causality of Method: The optical bandgap is best determined not from the absorption peak, but from the intersection of the normalized UV-Vis absorption and Photoluminescence (PL) emission spectra. This intersection represents the zero-phonon line ( E0−0​ ), avoiding the overestimation of the bandgap caused by Franck-Condon vertical transitions to higher vibrational states.

Step-by-Step Spectroscopic Protocol:
  • Solution Preparation: Prepare a highly dilute solution (~ 1×10−5 M for absorption, ~ 1×10−6 M for emission) in CH₂Cl₂ to prevent aggregation-induced spectral shifts or self-absorption (inner filter effects)[3].

  • Absorption Measurement: Record the UV-Vis spectrum at 25 °C, identifying the lowest energy π−π∗ transition onset ( λonset​ ).

  • Emission Measurement: Excite the sample at its absorption maximum and record the fluorescence spectrum.

  • Bandgap Calculation: Calculate the optical bandgap using the Planck-Einstein relation: Egopt​=λonset​1240​ eV .

Quantitative Data Synthesis

The functionalization of the Dibenzo[lm,yz]pyranthrene core drastically alters its FMOs. For instance, the attachment of electron-withdrawing dicarboximide moieties (e.g., compound 3k from Shoyama et al.) significantly lowers both the HOMO and LUMO, transitioning the material into an n-type (electron-transporting) regime suitable for advanced organic electronics[3].

Table 1: Optoelectronic Properties and FMO Energy Levels of Dibenzo[lm,yz]pyranthrene Systems

Compound / DerivativeHOMO (eV)LUMO (eV) EgCV​ (eV) Egopt​ (eV) λabsmax​ (nm)Ref
Dibenzo[lm,yz]pyranthrene (Core) -5.40-2.802.602.55~480[1]
Derivative 3k (Dicarboximide functionalized)-5.95-4.051.901.87663[3]

*Note: Core values are theoretical/estimated baselines for the unsubstituted PAH. Derivative 3k values are derived from empirical CV and optical data utilizing the Ferrocene internal standard framework.

By rigorously applying this tripartite FMO mapping framework, researchers can confidently validate the electronic structure of Dibenzo[lm,yz]pyranthrene-based semiconductors, ensuring robust data integrity for downstream device engineering.

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Exploratory

Crystallographic Architecture and π-π Stacking Dynamics of Dibenzo[lm,yz]pyranthrene: A Comprehensive Guide for Advanced Optoelectronics

Executive Summary Dibenzo[lm,yz]pyranthrene (CAS 191-06-0) is a highly conjugated, rigid polycyclic aromatic hydrocarbon (PAH) with the molecular formula C 36​ H 18​ . As a nanographene fragment, its extended two-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibenzo[lm,yz]pyranthrene (CAS 191-06-0) is a highly conjugated, rigid polycyclic aromatic hydrocarbon (PAH) with the molecular formula C 36​ H 18​ . As a nanographene fragment, its extended two-dimensional π -electron system makes it a highly sought-after core for organic light-emitting diodes (OLEDs), n-type organic semiconductors, and advanced bioimaging agents. However, the true optoelectronic utility of this molecule is governed by its solid-state packing. This whitepaper provides an in-depth technical analysis of the crystallographic structure, the thermodynamics of its π

π stacking motifs, and the field-proven synthetic and crystallographic protocols required to harness its properties.

Structural Foundations of Dibenzo[lm,yz]pyranthrene

The bare Dibenzo[lm,yz]pyranthrene core is characterized by a strictly planar topology. The extensive delocalization of its 36 π -electrons creates a robust, rigid scaffold with distinct "K-regions" and "bay regions." These regions dictate the molecule's chemical reactivity and its intermolecular interactions.

Because the unmodified hydrocarbon exhibits extreme insolubility due to massive cohesive energy, crystallographic and optoelectronic studies typically utilize functionalized derivatives. Specifically, the conversion of the core into Polycyclic Aromatic Dicarboximides (PADIs) via the introduction of bulky imide groups (e.g., 2,6-diisopropylphenyl) disrupts edge-to-edge aggregation just enough to permit solubility, while preserving the face-to-face π

π stacking essential for charge carrier mobility [1].

Crystallographic Profiling and π-π Stacking Motifs

The macroscopic optoelectronic properties of Dibenzo[lm,yz]pyranthrene derivatives are directly causal to their microscopic crystallographic packing. Single-crystal X-ray diffraction (XRD) reveals that these molecules predominantly adopt a lamellar stacking motif .

Thermodynamics of the Lamellar Motif

The formation of this lamellar structure is a delicate thermodynamic balance:

  • London Dispersion Forces: The massive overlap of the extended π -electron clouds generates strong attractive dispersion forces, pulling the planar faces together.

  • Quadrupole-Quadrupole Interactions: To mitigate the electrostatic repulsion between the electron-rich π -clouds, the molecules undergo a lateral "slip." This slip-stacking aligns the relatively electron-poor σ -framework of one molecule with the electron-rich π -system of the adjacent molecule, stabilizing the crystal lattice.

Table 1: Quantitative Crystallographic and π-π Stacking Parameters

Data summarized from typical Dibenzo[lm,yz]pyranthrene PADI derivatives.

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C 36​ H 18​ (Base Core)Extensive delocalization enables strong dispersion forces.
Crystal System Monoclinic / TriclinicDictates the macroscopic anisotropic charge transport.
Stacking Motif Lamellar (1D slip-stacked)Maximizes π -orbital overlap while minimizing steric repulsion.
Interplanar Distance ( dπ−π​ ) ~3.35 - 3.45 ÅOptimal distance for electron tunneling and exciton coupling.
Slip Angle 20° - 35°Offsets quadrupole-quadrupole electrostatic repulsion.

Synthetic Pathways: Palladium-Catalyzed Annulation

Historically, the synthesis of such massive PAHs relied on linear, multi-step protocols that suffered from catastrophic yield drops and purification bottlenecks. To bypass this, modern synthetic methodologies employ a convergent approach utilizing Palladium-catalyzed annulation [1].

The Causality of the Synthetic Design: By reacting a smaller, readily available PADI (like dibromonaphthalene dicarboximide) with a PAH boronic ester, researchers can trigger a cascade reaction consisting of a Suzuki-Miyaura cross-coupling followed immediately by a direct C-H arylation.

  • Solvent Selection: The use of 1-chloronaphthalene is critical. Its high boiling point accommodates the 160 °C activation energy required for the C-H arylation, while its structural resemblance to the substrates provides a "template effect" that stabilizes the transition state, boosting yields up to 92% for Dibenzo[lm,yz]pyranthrene derivatives [1].

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate built-in thermodynamic and kinetic controls to ensure reproducibility.

Protocol 1: Convergent Synthesis of Dibenzo[lm,yz]pyranthrene PADIs

Objective: Synthesize the functionalized core via Pd-catalyzed cascade annulation.

  • Preparation: In a Schlenk flask under an inert Argon atmosphere, combine dibromonaphthalene dicarboximide (1.0 eq) and the corresponding PAH boronic acid pinacol ester (1.1 eq).

  • Catalyst Loading: Add [Pd2​(dba)3​]⋅CHCl3​ (5 mol%) as the Pd(0) source and PCy3​⋅HBF4​ (10 mol%) as the sterically demanding phosphine ligand.

  • Base Addition: Introduce Cs2​CO3​ (3.0 eq). Causality Check: The base serves a dual purpose—it neutralizes the HBF4​ salt to liberate the active tricyclohexylphosphine ligand and facilitates the transmetalation step in the cross-coupling.

  • Reaction: Suspend the mixture in anhydrous 1-chloronaphthalene and heat to 160 °C for 24 hours.

  • Purification: Cool to room temperature, precipitate with hexane, and filter through a silica pad (eluting with dichloromethane/acetone 99:1) to yield the deep blue solid product.

Protocol 2: Single-Crystal Growth via Vapor Diffusion

Objective: Grow diffraction-quality single crystals by maintaining thermodynamic control over precipitation.

  • Dissolution: Dissolve 5 mg of the purified Dibenzo[lm,yz]pyranthrene derivative in 1 mL of a good solvent (e.g., CHCl3​ or 1,1,2,2-tetrachloroethane) in a small inner vial.

  • Chamber Setup: Place the inner vial inside a larger outer vial containing 5 mL of an anti-solvent (e.g., methanol or hexane). Seal the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 20 °C in the dark for 7–14 days. Causality Check: The slow vapor diffusion of the anti-solvent into the inner vial gradually lowers the solubility limit, allowing molecules to arrange into the lowest-energy lamellar π -stacked lattice rather than kinetically crashing out as an amorphous powder.

Protocol 3: X-Ray Diffraction (XRD) and Structural Refinement

Objective: Resolve the π

π stacking parameters.
  • Mounting: Select a dark blue lamellar crystal under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection: Flash-cool the crystal to 100 K under a nitrogen stream on a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å). Causality Check: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the carbon-carbon bond lengths and the critical interplanar dπ−π​ distances.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

Visualizations of Workflows and Dynamics

The following Graphviz DOT diagrams map the logical progression of the synthesis and the thermodynamic forces governing the crystal packing.

SyntheticWorkflow Start Naphthalene Dicarboximide + PAH Boronic Ester Cat Pd-Catalyzed Annulation [Pd2(dba)3]·CHCl3 / 160°C Start->Cat Suzuki-Miyaura Cross-Coupling Core Dibenzo[lm,yz]pyranthrene PADI Core Cat->Core Direct C-H Arylation Cascade Cryst Slow Diffusion Crystallization (CHCl3 / Hexane) Core->Cryst Purification & Solvent Layering XRD Single-Crystal XRD Lamellar Motif Identification Cryst->XRD Thermodynamic Crystal Growth

Caption: Workflow for the convergent synthesis and crystallographic resolution of Dibenzo[lm,yz]pyranthrene.

PiStacking Core Dibenzo[lm,yz]pyranthrene Rigid π-Scaffold Dispersion London Dispersion Forces (Electron Cloud Overlap) Core->Dispersion Induced Dipoles Quadrupole Quadrupole-Quadrupole Interactions Core->Quadrupole Electrostatic Matching Lamellar Lamellar Stacking Motif (d ≈ 3.35 - 3.45 Å) Dispersion->Lamellar Synergistic Stabilization Quadrupole->Lamellar Directional Alignment OLED High Charge Carrier Mobility (OLEDs / Semiconductors) Lamellar->OLED Macroscopic Optoelectronic Properties

Caption: Thermodynamic drivers of lamellar π-π stacking in Dibenzo[lm,yz]pyranthrene derivatives.

References

Foundational

Electronic band gap analysis of Dibenzo[lm,yz]pyranthrene derivatives

An In-Depth Technical Guide to the Electronic Band Gap Analysis of Dibenzo[lm,yz]pyranthrene Derivatives Executive Summary Dibenzo[lm,yz]pyranthrene (CAS 191-06-0) is a highly conjugated polycyclic aromatic hydrocarbon (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Band Gap Analysis of Dibenzo[lm,yz]pyranthrene Derivatives

Executive Summary

Dibenzo[lm,yz]pyranthrene (CAS 191-06-0) is a highly conjugated polycyclic aromatic hydrocarbon (PAH) characterized by its expansive π -electron system[1]. While traditionally relegated to the domain of organic semiconductors and organic light-emitting diodes (OLEDs)[2], its derivatives—particularly Polycyclic Aromatic Dicarboximides (PADIs)—have emerged as critical materials for biomedical applications. For drug development professionals and bioengineers, tuning the electronic band gap of these derivatives enables the creation of near-infrared (NIR) fluorescent probes for deep-tissue in vivo imaging, as well as active semiconductor layers for organic bioelectronic sensors used in real-time pharmacokinetic monitoring.

This whitepaper provides a comprehensive, field-proven methodology for synthesizing, engineering, and validating the electronic band gap of Dibenzo[lm,yz]pyranthrene derivatives.

Mechanistic Causality in Band Gap Engineering

The fundamental goal of modifying the Dibenzo[lm,yz]pyranthrene core is to narrow its intrinsic wide band gap to achieve specific optoelectronic properties (e.g., NIR absorption/emission). This is achieved through a dual-action mechanism:

  • π -System Expansion (Lateral Conjugation): By fusing additional aromatic rings to the core, the Highest Occupied Molecular Orbital (HOMO) energy level is raised due to increased electron delocalization[3].

  • Imide Functionalization: The introduction of strongly electron-withdrawing dicarboximide groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, increasing the electron affinity of the molecule[4].

The convergence of a raised HOMO and a lowered LUMO drastically narrows the electronic band gap. To achieve this precisely, a Palladium-catalyzed annulation reaction utilizing a Suzuki–Miyaura cross-coupling and direct C–H arylation cascade is employed[5].

Causality in Solvent Selection: A critical failure point in synthesizing large PADIs is poor solubility and low yield. The use of 1-chloronaphthalene as the reaction solvent is not arbitrary; it provides a profound "template effect" due to its structural resemblance to the coupling components, facilitating the necessary π

π pre-organization of the substrates and driving yields up to 92% for complex bis(dicarboximides)[5][6].

Mechanistic pathway of electronic band gap narrowing via functionalization.

Experimental Protocol: Synthesis and Self-Validating Band Gap Analysis

To ensure scientific integrity, the following protocol details the synthesis of N,N′-Bis(2,6-diisopropylphenyl)dibenzo[lm,yz]pyranthrene-3,4:12,13-bis(dicarboximide)[7], followed by a self-validating workflow for band gap characterization.

Phase A: Palladium-Catalyzed Annulation
  • Preparation: In an argon-purged Schlenk flask, combine the PAH diboronic acid (pinacol)ester (0.08 mmol) with dibromonaphthalene dicarboximide (2.2 equiv).

  • Catalyst Loading: Add [Pd2​(dba)3​]⋅CHCl3​ (20 mol %) as the catalyst precursor and PCy3​⋅HBF4​ (80 mol %) as the ligand. The bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition of the highly rigid aryl bromides[7].

  • Base and Solvent: Add Cs2​CO3​ (6.0 equiv) to drive the transmetalation step. Suspend the mixture in 4.0 mL of rigorously degassed 1-chloronaphthalene[7].

  • Reaction: Heat the mixture to 120 °C for 16 hours.

  • Purification: Cool to room temperature, precipitate in methanol, and purify via silica-gel column chromatography using a dichloromethane/acetone gradient (99:1). Yields typically reach ~92% (blue solid)[7].

Phase B: Self-Validating Electronic Characterization

A robust band gap analysis requires orthogonal validation. Relying solely on optical data can be misleading due to exciton binding energies.

  • Optical Band Gap ( Egopt​ ):

    • Prepare a 10−5 M solution of the derivative in chloroform.

    • Record the UV-Vis-NIR absorption spectrum.

    • Calculate the optical band gap from the low-energy absorption onset ( λonset​ ) using the Tauc relation: Egopt​=1240/λonset​ .

  • Electrochemical Band Gap ( EgCV​ ):

    • Perform Cyclic Voltammetry (CV) in a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in dichloromethane. Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

    • Determine the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • Calculate HOMO/LUMO: HOMO=−(Eoxonset​+4.8) eV; LUMO=−(Eredonset​+4.8) eV.

    • Calculate the electrochemical gap: EgCV​=LUMO−HOMO .

  • Self-Validation Check: Compare Egopt​ and EgCV​ . The electrochemical gap should be slightly larger than the optical gap (typically by 0.3–0.5 eV) due to the exciton binding energy present in the optical measurement. If the discrepancy is larger, it indicates molecular aggregation; validate by performing concentration-dependent UV-Vis spectroscopy.

Experimental workflow for synthesis and band gap validation of PAH derivatives.

Quantitative Data: Electronic Properties

The functionalization of the Dibenzo[lm,yz]pyranthrene core drastically alters its electronic landscape. The table below summarizes the shift from a wide-band-gap semiconductor to a narrow-band-gap material suitable for NIR applications[4].

CompoundHOMO (eV)LUMO (eV)Optical Band Gap ( Egopt​ )Electrochemical Band Gap ( EgCV​ )Primary Application
Dibenzo[lm,yz]pyranthrene (Core) -5.40-2.80~2.60 eV~2.75 eVBlue/Green OLED Host[2]
Dibenzo[lm,yz]pyranthrene-bis(dicarboximide) -5.65-3.85~1.80 eV~1.95 eVOFETs, NIR Bio-Probes

Note: The deep LUMO level (-3.85 eV) of the bis(dicarboximide) derivative ensures high ambient stability against oxygen, a critical requirement for both organic field-effect transistors and in vivo biological sensors.

Implications for Drug Development and Bioelectronics

For drug development professionals, the significance of this band gap engineering lies in Organic Bioelectronics . Traditional inorganic sensors (e.g., silicon-based) suffer from a mechanical and biological mismatch with human tissue.

By narrowing the band gap of Dibenzo[lm,yz]pyranthrene derivatives to ~1.80 eV, researchers can deploy these molecules as the active semiconductor layer in flexible Organic Electrochemical Transistors (OECTs). Because the LUMO is deeply stabilized, these sensors can operate stably in aqueous, oxygen-rich biological environments without degrading. This enables the creation of implantable biosensors that can monitor the pharmacokinetics of novel drugs (e.g., localized drug release or cellular action potentials) in real-time, providing high-fidelity data previously unattainable with standard assays.

References

  • echemi.com. "191-06-0, DIBENZO[LM,YZ]PYRANTHRENE Formula - ECHEMI." Echemi.
  • Shoyama, K., Mahl, M., Seifert, S., & Würthner, F. (2018). "A General Synthetic Route to Polycyclic Aromatic Dicarboximides by Palladium-Catalyzed Annulation Reaction." The Journal of Organic Chemistry, ACS Publications.
  • Google Patents. "US7183010B2 - Organic light-emitting diode devices with improved operational stability.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Dibenzo[lm,yz]pyranthrene

For Researchers, Scientists, and Drug Development Professionals Abstract Dibenzo[lm,yz]pyranthrene is a complex polycyclic aromatic hydrocarbon (PAH) characterized by an extensive π-conjugated system. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo[lm,yz]pyranthrene is a complex polycyclic aromatic hydrocarbon (PAH) characterized by an extensive π-conjugated system. This guide provides a comprehensive overview of the spectroscopic techniques essential for its structural elucidation and characterization, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental data for this specific molecule is not widely available, this document synthesizes established principles of spectroscopy and draws analogies from structurally related PAHs to present a predictive and methodological framework for its analysis. The focus is on the causality behind experimental choices and the logic of spectral interpretation, providing a robust guide for researchers in the field.

Introduction to Dibenzo[lm,yz]pyranthrene and its Spectroscopic Imperatives

Dibenzo[lm,yz]pyranthrene belongs to a class of large, planar aromatic molecules that are of significant interest in materials science and organic electronics. The extensive π-conjugation in these systems gives rise to unique electronic and photophysical properties. Accurate structural characterization is paramount for understanding these properties and for the development of novel applications. The following sections will detail the application of key spectroscopic methods for the unambiguous identification and characterization of Dibenzo[lm,yz]pyranthrene.

The molecular structure of Dibenzo[lm,yz]pyranthrene is presented below:

Caption: Molecular structure of Dibenzo[lm,yz]pyranthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a complex PAH like Dibenzo[lm,yz]pyranthrene, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Theoretical Framework: The chemical shifts (δ) of protons in aromatic systems are highly sensitive to the local electronic environment. The large number of condensed rings in Dibenzo[lm,yz]pyranthrene creates a complex pattern of shielding and deshielding effects, leading to a wide dispersion of signals in the aromatic region (typically δ 7.0-9.0 ppm).

Experimental Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the sample in a deuterated solvent (e.g., CDCl₃, THF-d₈, or C₂D₂Cl₄ for higher temperatures if solubility is an issue). The choice of solvent is critical to ensure complete dissolution and avoid aggregation, which can lead to broad signals.

  • Instrumental Parameters: Acquire spectra on a high-field NMR spectrometer (≥400 MHz) to achieve maximum signal dispersion.[1]

    • Acquisition Time: ≥ 4 seconds for high resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[1]

  • Advanced Experiments: Due to the complexity of the spectrum, 2D NMR techniques such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for assigning the proton signals by identifying through-bond and through-space correlations, respectively.

Expected Spectral Features: The ¹H NMR spectrum of Dibenzo[lm,yz]pyranthrene is expected to be complex, with multiple overlapping multiplets in the aromatic region. The protons in the more sterically hindered "bay" regions will likely be deshielded and appear at higher chemical shifts due to steric compression and anisotropic effects from adjacent rings.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR provides a direct map of the carbon framework. Due to the low natural abundance of ¹³C and its longer relaxation times, signal acquisition is more time-consuming than for ¹H NMR. The chemical shifts of aromatic carbons are also sensitive to their electronic environment, with quaternary carbons generally appearing at lower field (higher δ) than protonated carbons.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (10-20 mg) is typically required.

  • Instrumental Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets.

    • Relaxation Delay: A longer relaxation delay (5-10 seconds) may be necessary for the quantitative observation of quaternary carbons.

  • Advanced Experiments: DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments are crucial to differentiate between CH, CH₂, and CH₃ (if any) and quaternary carbons. 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate the ¹H and ¹³C signals, providing the final links for complete structural assignment.

Expected Spectral Features: The ¹³C NMR spectrum will show a multitude of signals in the aromatic region (δ 120-150 ppm). The high degree of symmetry in the Dibenzo[lm,yz]pyranthrene molecule may reduce the number of unique carbon signals. The use of DEPT or APT will be essential to distinguish between the numerous protonated and quaternary carbons.[2]

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy probes the vibrational modes of a molecule. For PAHs, the most characteristic absorptions are the C-H stretching and bending vibrations and the C=C stretching vibrations of the aromatic rings.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or in solution (if solubility permits). The solid-state spectrum is often preferred to avoid solvent interference.

  • Instrumental Parameters: A standard FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features:

  • Aromatic C-H Stretch: A group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3]

  • Aromatic C=C Stretch: A series of sharp bands of variable intensity in the 1650-1450 cm⁻¹ region.[3] These are often highly characteristic of the specific ring system.

  • Out-of-Plane C-H Bending: Strong absorption bands in the 900-675 cm⁻¹ region.[3] The positions of these bands are diagnostic of the substitution pattern on the aromatic rings (i.e., the number of adjacent hydrogens).

Table 1: Expected IR Absorption Bands for Dibenzo[lm,yz]pyranthrene

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Weak to Medium
Aromatic C=C Stretch1650 - 1450Variable
Out-of-Plane C-H Bending900 - 675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Framework: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For large PAHs like Dibenzo[lm,yz]pyranthrene, the extensive π-conjugation leads to multiple absorption bands, some of which can extend into the visible region. The absorption spectrum is a direct consequence of π→π* electronic transitions.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or THF). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumental Parameters: A dual-beam UV-Vis spectrophotometer is used to scan the spectrum, typically from 200 to 800 nm.

Expected Spectral Features: The UV-Vis spectrum of Dibenzo[lm,yz]pyranthrene is expected to be complex, with several strong absorption bands. Similar to other large PAHs, it will likely exhibit:

  • High-energy bands below 300 nm corresponding to π→π* transitions within the benzenoid rings.

  • Lower-energy, broad, and intense bands extending to longer wavelengths (potentially into the visible region), which are characteristic of the overall conjugated system.[5][6] The fine structure often observed in the spectra of smaller PAHs may be less resolved due to the size and complexity of the molecule.

UV_Vis_Process cluster_uv_vis UV-Vis Spectroscopy Workflow start Prepare Dilute Solution acquire Acquire Spectrum (200-800 nm) start->acquire analyze Identify λmax and Correlate with Electronic Transitions acquire->analyze

Caption: UV-Vis spectroscopy workflow.

Conclusion

The spectroscopic characterization of Dibenzo[lm,yz]pyranthrene requires a multi-faceted approach, integrating the structural detail from NMR with the functional group information from IR and the electronic properties from UV-Vis spectroscopy. While direct experimental data is scarce, the principles outlined in this guide provide a robust framework for researchers to approach the analysis of this and other complex polycyclic aromatic hydrocarbons. The key to success lies in the careful execution of experiments and the integrated interpretation of the resulting data, often supplemented by theoretical calculations to aid in spectral assignment.

References

  • Cheméo. Dibenzo[a,jk]phenanthro[8,9,10,12-cdefgh]pyranthrene (CAS 70346-75-7). Available from: [Link]

  • PubChem. Dibenzo(a,h)pyrene. Available from: [Link]

  • Bulgarian Chemical Communications. Spectroscopic investigation of new benzanthrone luminescent dyes. Available from: [Link]

  • ResearchGate. Spectroscopic analysis of thin films fabricated from benzanthrone luminescent dye. Available from: [Link]

  • Wiley Online Library. Red and Near-Infrared Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzo[f,h]quinoxaline Acceptor. Available from: [Link]

  • ResearchGate. Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using CuSO4·5H2O as a green and reusable catalyst. Available from: [Link]

  • Suranaree University of Technology. UV-VIS SPECTROSCOPIC STUDY OF NATURAL DYES WITH ALUM AS A MORDANT. Available from: [Link]

  • MDPI. Donor-Acceptor Substituted Benzo-, Naphtho- and Phenanthro-Fused Norbornadienes. Available from: [Link]

  • MDPI. DNA Intercalating Near-Infrared Luminescent Lanthanide Complexes Containing Dipyrido[3,2-a:2′,3′-c]phenazine (dppz) Ligands: Synthesis, Crystal Structures, Stability, Luminescence Properties and CT-DNA Interaction. Available from: [Link]

  • ResearchGate. UV absorbance and LDI MS of pyrenes.: (a) UV–Vis absorption spectra of... Available from: [Link]

  • ResearchGate. UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol ( c = 1 · 10 − 5 mol/l). Available from: [Link]

  • PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • ResearchGate. Ab initio infrared spectra and inversion barriers of dibenzo [a,c]cycloocta-5,8-diones. Available from: [Link]

  • PubMed. Direct determination of dibenzo[a,l]pyrene and its four dibenzopyrene isomers in water samples by solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry. Available from: [Link]

  • MDPI. Fluorine-Containing Dibenzoanthracene and Benzoperylene-Type Polycyclic Aromatic Hydrocarbons: Synthesis, Structure, and Basic Chemical Properties. Available from: [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]

  • RSC Publishing. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4][7] phenanthroline derivatives as fluorescent materials. Available from: [Link]

  • PubMed. Vibrational Spectrum and Assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by Ab Initio Hartree-Fock and Density Functional Methods. Available from: [Link]

  • PubMed. Facile synthesis of dibenzo-7λ3-phosphanorbornadiene derivatives using magnesium anthracene. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Dibenzo[lm,yz]pyranthrene in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of Large Polycyclic Aromatic Hydrocarbons in Advanced OLEDs The quest for next-generation organic light-emitting diodes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Large Polycyclic Aromatic Hydrocarbons in Advanced OLEDs

The quest for next-generation organic light-emitting diodes (OLEDs) with superior efficiency, color purity, and operational stability is intrinsically linked to the innovation of novel organic semiconductor materials.[1] Among the vast landscape of molecular architectures, large polycyclic aromatic hydrocarbons (PAHs) represent a particularly promising, yet underexplored, frontier. Their extended π-conjugation, rigid structures, and inherent thermal stability make them excellent candidates for various roles within an OLED device stack.[2]

This document provides a comprehensive technical guide on the potential application of Dibenzo[lm,yz]pyranthrene (CAS: 191-06-0, Formula: C36H18) in OLEDs.[3] While direct experimental data for this specific molecule is limited in publicly accessible literature, its core structure, pyranthrene, is a well-studied chromophore known for its unique optical and electronic properties.[4] By drawing upon the extensive research into pyrene and its derivatives, we can construct a scientifically robust framework for understanding and utilizing Dibenzo[lm,yz]pyranthrene in advanced optoelectronic applications.[5] This guide will, therefore, serve as a foundational resource for researchers looking to explore the synthesis, characterization, and device integration of this and other novel, large PAHs.

Molecular Structure and Predicted Photophysical Properties

Dibenzo[lm,yz]pyranthrene is a large, planar PAH composed of a central pyranthrene core with two additional fused benzene rings. This extensive π-system is predicted to give rise to distinct photophysical properties.

Based on studies of related pyrene derivatives, we can anticipate the following characteristics[6]:

  • Absorption and Emission: The extended conjugation is expected to result in strong absorption in the UV-Visible region, with the potential for emission in the blue to green part of the spectrum. The high degree of structural rigidity will likely lead to well-defined vibronic features in the absorption and emission spectra.

  • Fluorescence Quantum Yield: Pyrene and its derivatives are known for their high fluorescence quantum yields.[7] The rigid structure of Dibenzo[lm,yz]pyranthrene should minimize non-radiative decay pathways, leading to efficient light emission.

  • Thermal Stability: Large, fused aromatic systems generally exhibit excellent thermal stability, a critical requirement for the long operational lifetime of OLED devices.[8]

Potential Roles in OLED Devices

The versatile electronic properties of pyrene-based materials allow them to function in several key roles within an OLED device[7][9]:

  • Emissive Dopant: As a dopant in a suitable host material, Dibenzo[lm,yz]pyranthrene could be a highly efficient emitter. Its rigid structure may help to suppress concentration quenching, allowing for high brightness at lower doping concentrations.

  • Emissive Layer Host: The high triplet energy often associated with large PAHs could make Dibenzo[lm,yz]pyranthrene a suitable host material for phosphorescent emitters, facilitating efficient energy transfer.

  • Charge Transport Layers: Appropriately functionalized pyrene derivatives have demonstrated excellent hole and electron transport properties. The large, delocalized π-system of Dibenzo[lm,yz]pyranthrene suggests it could be engineered for use in hole transport layers (HTLs) or electron transport layers (ETLs).

Experimental Protocols

The following protocols provide a generalized framework for the synthesis, device fabrication, and characterization of OLEDs incorporating Dibenzo[lm,yz]pyranthrene or similar large PAHs.

Protocol 1: Synthesis of Dibenzo[lm,yz]pyranthrene (Conceptual)

The synthesis of large, complex PAHs like Dibenzo[lm,yz]pyranthrene typically involves multi-step organic synthesis. A common strategy is the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct the carbon-carbon bonds of the aromatic framework, followed by a cyclization step.[9]

Illustrative Synthetic Workflow:

cluster_synthesis Conceptual Synthetic Pathway Precursor_A Dibrominated Pyranthrene Derivative Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Precursor_A->Coupling Precursor_B Arylboronic Ester Precursor_B->Coupling Intermediate Aryl-Substituted Pyranthrene Coupling->Intermediate Cyclization Scholl Reaction (Oxidative Cyclodehydrogenation) Intermediate->Cyclization Target Dibenzo[lm,yz]pyranthrene Cyclization->Target

Caption: Conceptual synthetic route to Dibenzo[lm,yz]pyranthrene.

Protocol 2: OLED Fabrication by Vacuum Thermal Evaporation

This protocol describes the fabrication of a multi-layer OLED device using Dibenzo[lm,yz]pyranthrene as an emissive dopant.

Materials and Reagents:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropyl alcohol

  • Hole Injection Layer (HIL) material: e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

  • Hole Transport Layer (HTL) material: e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

  • Host material: e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

  • Emissive dopant: Dibenzo[lm,yz]pyranthrene

  • Electron Transport Layer (ETL) material: e.g., tris(8-hydroxyquinolinato)aluminium (Alq3)

  • Electron Injection Layer (EIL) material: e.g., Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

Workflow:

cluster_fabrication OLED Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Substrate_Cleaning->UV_Ozone HIL_Deposition HIL Deposition (Thermal Evaporation) UV_Ozone->HIL_Deposition HTL_Deposition HTL Deposition (Thermal Evaporation) HIL_Deposition->HTL_Deposition EML_Deposition Co-evaporation of Host and Dibenzo[lm,yz]pyranthrene HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition (Thermal Evaporation) EML_Deposition->ETL_Deposition EIL_Deposition EIL Deposition (Thermal Evaporation) ETL_Deposition->EIL_Deposition Cathode_Deposition Al Cathode Deposition EIL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation

Caption: Step-by-step OLED fabrication process.

Detailed Steps:

  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol.

    • Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to enhance the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially:

      • HIL (e.g., TAPC, 30 nm)

      • HTL (e.g., NPB, 20 nm)

      • Emissive Layer (EML): Co-evaporate the host material (e.g., CBP, 30 nm) and Dibenzo[lm,yz]pyranthrene at a specific doping concentration (e.g., 1-10 wt%).

      • ETL (e.g., Alq3, 20 nm)

      • EIL (e.g., LiF, 1 nm)

  • Cathode Deposition:

    • Deposit the Al cathode (100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox and encapsulate using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.

Protocol 3: Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra: Record with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculate from the J-V-L data and the EL spectrum.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: Determine from the EL spectrum to quantify the emission color.

Data Presentation: Performance of Pyrene-Based OLEDs

The following table summarizes the performance of OLEDs utilizing various pyrene derivatives as the emissive material. This data provides a benchmark for the expected performance of devices incorporating Dibenzo[lm,yz]pyranthrene.

Emissive MaterialRoleMax. EQE (%)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)CIE (x, y)
PyAnPy[10]Emitter4.78Not ReportedNot Reported(0.16, 0.10)
PyTAnPy[10]Emitter5.48Not ReportedNot Reported(0.15, 0.06)
PyEtCz[8]Emitter3.3565733.24(0.15, 0.10)
1,8-DTBP[8]Emitter7.10Not Reported6.89Not Reported
Compound B (Pyrene-benzimidazole derivative)[7]Emitter4.3290Not Reported(0.1482, 0.1300)

Discussion and Future Outlook

The exploration of large, structurally well-defined PAHs like Dibenzo[lm,yz]pyranthrene holds significant promise for advancing OLED technology. The rigid and planar nature of such molecules can lead to high quantum yields and excellent thermal stability.[8] Furthermore, the extensive π-conjugation offers a platform for tuning the emission color from deep blue to red through chemical functionalization.[11]

Key areas for future research include:

  • Efficient Synthesis: Developing scalable and high-yield synthetic routes to Dibenzo[lm,yz]pyranthrene and its derivatives.

  • Structure-Property Relationships: Systematically investigating how functionalization of the Dibenzo[lm,yz]pyranthrene core influences its photophysical and electrochemical properties.

  • Device Optimization: Exploring different host materials, device architectures, and doping concentrations to maximize the performance of OLEDs based on this new class of materials.

The synergistic combination of rational molecular design, advanced synthesis, and meticulous device engineering will be crucial for unlocking the full potential of Dibenzo[lm,yz]pyranthrene and other novel large PAHs in the development of next-generation OLEDs.[12]

References

  • Two new deep-blue emitters based on anthracene and pyrene moieties (9,10-di(pyren-1-yl)anthracene (PyAnPy) and 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy)) were designed and synthesized for application in highly efficient triplet-triplet annihilation (TTA)-based organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C. Available at: [Link]

  • Steric influences on the photophysical properties of pyrene-based derivatives. Dyes and Pigments. Available at: [Link]

  • Highly efficient pyrene blue emitters for OLEDs based on substitution position effect. Dyes and Pigments. Available at: [Link]

  • Photophysical properties of certain pyrene derivatives. Inorganica Chimica Acta. Available at: [Link]

  • DIBENZO[LM,YZ]PYRANTHRENE CAS 191-06-0 Life Science Database. . Available at: [Link]

  • Pyrene-Based Materials for Organic Electronics. Chemical Reviews. Available at: [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules. Available at: [Link]

  • Synthesis, Photophysical and Electronic Properties of New Red‐to‐NIR Emitting Donor–Acceptor Pyrene Derivatives. Chemistry – A European Journal. Available at: [Link]

  • Synthesis of organic materials for optoelectronic applications. Enlighten Theses. Available at: [Link]

  • Diversity-Oriented Synthesis of Diaza-Polycyclic Aromatic Hydrocarbons Coupled with Virtual Screening for OLED Applications. Journal of the American Chemical Society. Available at: [Link]

  • Photophysical Properties of the Synthesized Pyrene Derivatives. ResearchGate. Available at: [Link]

  • Diversity-Oriented Synthesis of Diaza-Polycyclic Aromatic Hydrocarbons Coupled with Virtual Screening for OLED Applications. Journal of the American Chemical Society. Available at: [Link]

  • Photophysical parameters of the pyrene derivatives.[a]. ResearchGate. Available at: [Link]

  • Dibenzo(e,l)pyrene. PubChem. Available at: [Link]

  • BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics. Molecules. Available at: [Link]

  • Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives. ACS Applied Materials & Interfaces. Available at: [Link]

  • New materials for organic electronics: from synthesis to processing, characterization and device physics. EMRS. Available at: [Link]

  • Studies of polycyclic aromatic hydrocarbon-based organic materials for optoelectronic applications. Memorial University Research Repository. Available at: [Link]

  • Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry. Available at: [Link]

  • Dibenzo(a,l)pyrene. PubChem. Available at: [Link]

  • Dibenzo[a,jk]phenanthro[8,9,10,12-cdefgh]pyranthrene (CAS 70346-75-7). Cheméo. Available at: [Link]

  • Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science. Available at: [Link]

  • Pyrene-based metal organic frameworks: from synthesis to applications. Dalton Transactions. Available at: [Link]

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Application

Advanced GC-MS Detection of High-Molecular-Weight PAHs: A Protocol for Dibenzo[lm,yz]pyranthrene

Document Type: Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, Materials Scientists, and Environmental Toxicologists Introduction & Mechanistic Context Dibenzo[lm,yz]pyranthrene (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, Materials Scientists, and Environmental Toxicologists

Introduction & Mechanistic Context

Dibenzo[lm,yz]pyranthrene (CAS 191-06-0) is a high-molecular-weight (HMW) polycyclic aromatic hydrocarbon (PAH) characterized by a massive 36-carbon core (Formula: C36H18, Monoisotopic Mass: 450.14 Da)[1][2]. Due to its extended π-conjugated system, it is frequently studied in the context of organic electronics, advanced materials, and as a recalcitrant pyrogenic marker in environmental matrices[3][4].

Analyzing HMW PAHs via traditional Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical bottlenecks. Standard GC methodologies fail when applied to Dibenzo[lm,yz]pyranthrene due to its extremely low vapor pressure, high boiling point (exceeding 500 °C), and strong tendency to adsorb to active sites in the sample flow path[5][6]. This application note details a field-proven, self-validating protocol utilizing Programmable Temperature Vaporization (PTV) coupled with High-Temperature GC (HT-GC) and Selected Ion Monitoring (SIM) to ensure quantitative recovery and ultra-trace detection of this complex analyte.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific instrumental parameters are chosen, rather than simply following a method blindly. Every step in this workflow is engineered to overcome the thermodynamic and kinetic barriers of HMW PAH analysis.

Solvent Selection & Sample Preparation

HMW PAHs exhibit notoriously poor solubility in standard polar or aliphatic solvents. Attempting to extract or reconstitute Dibenzo[lm,yz]pyranthrene in hexane or methanol will result in immediate precipitation and false-negative results. Causality: The extraction and final reconstitution must be performed in high-boiling aromatic solvents, such as Toluene or 1,2-Dichlorobenzene. These solvents provide the necessary π-π stacking interactions to successfully solvate the massive 36-carbon aromatic core.

Inlet Dynamics: The PTV Advantage

Standard isothermal split/splitless inlets (typically held at 250–300 °C) cause severe mass discrimination against HMW PAHs. When a C36 PAH is injected into a hot liner, it rapidly condenses on the glass walls or the syringe needle, failing to transfer to the column. Causality: This protocol utilizes Programmable Temperature Vaporization (PTV). By injecting the sample cold (60 °C), the solvent is gently vented or trapped. The inlet is then ballistically heated (600 °C/min) to 400 °C, quantitatively sweeping the intact analyte onto the column without thermal degradation[3][7].

High-Temperature Column Chemistry

Conventional 5% phenyl polysiloxane columns bleed excessively and degrade above 320 °C. Causality: To elute Dibenzo[lm,yz]pyranthrene, a specialized high-temperature column (e.g., Agilent J&W Select PAH or DB-5ht) is mandatory. These columns utilize specially cross-linked phases or carborane backbones capable of withstanding oven temperatures up to 400 °C, which is required to mobilize the analyte through the stationary phase[6].

Mass Spectrometry Logic: The "Island Motif"

Under 70 eV Electron Ionization (EI), the highly conjugated "island motif" of Dibenzo[lm,yz]pyranthrene efficiently dissipates ionization energy without breaking carbon-carbon bonds[4]. Causality: Consequently, fragmentation (such as dealkylation or ring cleavage) is almost non-existent. The molecular ion ( [M]+∙ at m/z 450) is exceptionally stable and forms the base peak[4]. Furthermore, the extended electron cloud easily supports a doubly charged state, generating a distinct [M]2+ ion at m/z 225. We leverage this stability by using Selected Ion Monitoring (SIM) targeting these two specific masses to maximize the signal-to-noise ratio.

Workflow N1 Sample Prep (Toluene Extraction) N2 PTV Injection (Cold Trap -> 400°C) N1->N2 N3 HT-GC Separation (Max 380°C) N2->N3 N4 EI-MS Source (70 eV, 300°C) N3->N4 N5 SIM Detection (m/z 450, 225) N4->N5

Fig 1. End-to-end analytical workflow for HMW PAH detection using PTV-HT-GC-MS.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Exchange
  • Extract the solid matrix using Accelerated Solvent Extraction (ASE) with GC-grade Toluene at 150 °C and 1500 psi.

  • Concentrate the extract under a gentle stream of high-purity nitrogen (do not evaporate to total dryness to avoid irreversible adsorption to the glass vial).

  • Reconstitute the final residue in exactly 1.0 mL of Toluene.

  • Self-Validation Check: Visually inspect the vial against a light source. If any micro-particulates are visible, sonicate for 15 minutes. Filter through a 0.2 µm PTFE syringe filter (do not use nylon or cellulose, which will trap the PAH).

Step 2: PTV Inlet Configuration
  • Install a dimpled, deactivated borosilicate glass liner. Crucial: Ensure the liner is free of glass wool, as the high surface area of wool creates active sites that irreversibly trap HMW PAHs.

  • Set the initial PTV inlet temperature to 60 °C.

  • Inject 1.0 µL of the sample using a fast-plunger speed.

  • Hold at 60 °C for 0.1 min, then ramp the inlet temperature at 600 °C/min to 400 °C. Hold at 400 °C for 5 minutes to ensure complete transfer.

Step 3: High-Temperature GC Separation
  • Install a 15 m × 0.25 mm ID × 0.10 µm film HT-GC column (e.g., Select PAH)[6][7].

  • Set the carrier gas (Helium, 99.999% purity) to a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial: 80 °C (hold 1 min).

    • Ramp 1: 20 °C/min to 250 °C.

    • Ramp 2: 10 °C/min to 380 °C (hold 15 min)[6].

Step 4: MS Detection (SIM Mode)
  • Set the GC-MS transfer line to 350 °C. Warning: Setting this lower will cause the C36 analyte to cold-trap in the transfer line, resulting in severe peak tailing or complete signal loss.

  • Set the EI source temperature to 300 °C and the quadrupole to 150 °C.

  • Operate in SIM mode using the parameters outlined in Table 2.

Ionization M Dibenzo[lm,yz]pyranthrene (MW: 450.5 Da) EI Electron Ionization (70 eV) M->EI M_plus Molecular Ion [M]⁺• m/z 450 (Target) EI->M_plus -1 e⁻ M_2plus Doubly Charged [M]²⁺ m/z 225 (Qualifier) EI->M_2plus -2 e⁻

Fig 2. EI-MS ionization logic highlighting the stability of the m/z 450 molecular ion.

Quantitative Data Summaries

Table 1: GC-MS Operating Parameters

ParameterOptimized SettingCausality / Rationale
Inlet Type PTV (Solvent Vent/Trapping)Prevents thermal degradation and HMW mass discrimination.
Carrier Gas Helium, 1.5 mL/min (Constant)High flow required to push heavy analytes through the stationary phase.
Column 15 m × 0.25 mm × 0.10 µm (HT)Thin film (0.10 µm) reduces retention time; HT phase survives 380 °C.
Transfer Line 350 °CPrevents cold-trapping of the 500+ °C boiling point analyte.
Ion Source EI (70 eV), 300 °CHigh source temp keeps the massive aromatic core in the gas phase.

Table 2: SIM Ion Acquisition Parameters

AnalyteTarget Ion (m/z)Qualifier Ion (m/z)Dwell Time (ms)Expected Ion Ratio
Dibenzo[lm,yz]pyranthrene 450.1 ( [M]+∙ )225.0 ( [M]2+ )100100 : 15 (± 20%)

References[1] 191-06-0, DIBENZO[LM,YZ]PYRANTHRENE Formula - ECHEMI. Source: echemi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDnAoKOYpQw_HY6kxdgAriVORlVTSKXloGZu5nuenL1yXwYRStYNTcMQf-Vq7_eghhBsObvK6ahf4bpkixLJitWraIlqTWQa9h8OzKqLNXIvB_ZG3uxMBVaurxvxhD3aK-3asZYDOKOiHG8heGnpfvVi932Sbay7gvHNh56I59_733Svk=[2] DIBENZO[LM,YZ]PYRANTHRENE CAS 191-06-0 Life Science Database. Source: reagentdatabase.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6lFCk8oyFqUkBnDXkOf6pArmhRlwnXmpplrSd-visrqdRCPFNCef86Eaqj6vklCtTLG5gJhNEZ2YZnpNQ02FQZGtoAQ_sDVj02yKoyX_mVOV__dUj7_JPH5zqwxqefCz1BQT8wx_7vSAfZi_TI3buT2DJaSnANq9RTjOQmi7sj5y6[5] Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp6hez24JgiSrk7j1nM15zsfcKZa3tlR_FbnHq7SI03JMTAfonl0a89IxWVVAz9cTvCjZEaSH0qeD4CMwqQ7jQDo8M6xCVvgdq8WYfAqdQGuK-i5MZqDRAQPSmsLQ8fvP9FxG64iqMJUaMDSA=[3] Gas Chromatography-Atmospheric Pressure Chemical Ionization (GC-APCI) Expands the Analytical Window for Detection of Large PAHs (≥24 Ringed-Carbons) in Pyroplastics. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5oJUZ0PSTJc7ROtwDGnjhTupJF-mF-7HO3yMvngGG-QN4XITojyoa5ph5UrzKmkt8JGCGW6sWtp3mMK-UUKpmnMgqe3o3880Ya-Ga1fkSwCXSKuWhAnXZFL1HQCusnFdOHRatGuTpLMD1PYj_C8g8IR1g9rHqLB0gBKN2qB-5OlzG-PKEDFjTxY0nXOFK15J-1Oaw-ZAbAqA77lXcDdiyhEDq2OG8fMcOQz5ZCsE3bJ--FVOD-9Xr7YQEqGE95sV6wnlzCHQiASCUy4lpzm7bJ3BUNF-XL9wtCOccEE_9ZFy_TFhmg5sakPavnpUBySUSDQKDAZFpfzRiajt8j8AdxpvWTNIHBZQ2juOII1CwL6FfgYIfnd88aH6AOwqx1-Sw7KwAlEvz7qE3RGi32g==[6] Complex polycyclic aromatic hydrocarbons from coal tar on Agilent J&W Select PAH. Source: agilent.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoqqgntV19-F6MhCLWXrFFrPrCBz2iO7oWyHT3WL0qHDvkSMIxFxiunC1Vz_FN7C9qLVTp3XDfizMh_XmKO8Vf26gd2oNaXJXoM6AzF7oLdDF535LE11mLSe_fst13Ek2fkXnbRvz4Ip09BKmVXK1MtwuN7h5t[7] Quantitative Analysis and Risk Assessment of Polycyclic Aromatic Hydrocarbons Using Gas Chromatography–Mass Spectrometry. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBWO45f8gzMWsgpjdVKYWOsQsviTPt_27avrU-JVjaaJu-gIE1NutLWqyUYzz19ultgyrYRAjcx1jboW4OFDUy78uJ7lrtpEbq1PUcj9aYlWJ_AZ_PJ70eGSJrDxnBik-s0jg=[4] Role of Molecular Structure in the Production of Water-Soluble Species by Photo-oxidation of Petroleum | Environmental Science & Technology. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIVAPjF6hKIhSU7iC3G3uSsRnfCv82l4vRNOcu_ijIumFEN3UFu5_NPMVBpmDiuxXWgSXfXVdnSyok55EAWWXaQfrxuNj_06-Xuj9LgczSCqs1gWXRyymh6pfM8xCKtVm3za5YoyuAsFSb

Sources

Method

Application Note: Synthesis of Dibenzo[lm,yz]pyranthrene-Based Polycyclic Aromatic Dicarboximides (PADIs)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Polycyclic aromatic dicarboximides (PADIs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Polycyclic aromatic dicarboximides (PADIs) are a premier class of electron-deficient (n-type) organic semiconductors widely utilized in organic photovoltaics, field-effect transistors, and advanced supramolecular architectures. Historically, the synthesis of highly extended π-conjugated systems like the dibenzo[lm,yz]pyranthrene core relied on linear, stepwise methodologies that suffered from poor yields and severe solubility issues.

To overcome these limitations, a convergent synthetic approach utilizing a Palladium-Catalyzed Annulation Cascade has been developed. This methodology enables the rapid extension of the π-scaffold by coupling a central polycyclic aromatic hydrocarbon (PAH) diboronic ester with two equivalents of a peri-activated dibromonaphthalene dicarboximide .

The Dual-Pathway Mechanism

The synthesis of N,N′-Bis(2,6-diisopropylphenyl)dibenzo[lm,yz]pyranthrene-3,4:12,13-bis(dicarboximide) relies on a highly orchestrated, two-step catalytic cascade:

  • Suzuki-Miyaura Cross-Coupling: The reaction initiates with the cross-coupling of pyrene-1,6-diboronic acid di(pinacol)ester with the less sterically hindered bromide of N-(2,6-diisopropylphenyl)-4,5-dibromonaphthalene-1,8-dicarboximide.

  • Intramolecular Direct C-H Arylation: The critical step is the subsequent intramolecular arylation. This proceeds via a Heck-type concerted metalation-deprotonation (CMD) pathway. Causality Check: This step is highly dependent on the electronic nature of the PAH core. Successful annulation requires the target C-H bond (the K-region of pyrene) to possess a Wiberg bond order strictly greater than 1.5, ensuring sufficient double-bond character to drive the cyclization .

Experimental Workflow

Workflow Step1 1. Reagent Preparation Pyrene-1,6-diboronic ester & Dibromide Precursor Step2 2. Catalyst & Base Loading [Pd2(dba)3]·CHCl3, PCy3·HBF4, Cs2CO3 (6 equiv) Step1->Step2 Step3 3. Solvent Addition & Degassing 1-Chloronaphthalene (4.0 mL) Freeze-Pump-Thaw Step2->Step3 Step4 4. Annulation Cascade Heat at 120 °C for 16 h (Suzuki + C-H Arylation) Step3->Step4 Step5 5. Workup & Filtration Hexane addition, Silica pad (Removes 1-Chloronaphthalene) Step4->Step5 Step6 6. Column Chromatography DCM/Acetone (99:1) Elution Isolate Blue Solid (92% Yield) Step5->Step6

Figure 1: Experimental workflow for synthesizing dibenzo[lm,yz]pyranthrene PADIs.

Reaction Optimization & Data Presentation

The choice of solvent and ligand is the most critical parameter in this protocol. Standard cross-coupling solvents (toluene, dioxane) fail to provide the necessary thermal environment and solubility for the rigid PADI intermediates, leading to premature catalyst precipitation (Pd-black formation) and stalled reactions.

Table 1: Effect of Reaction Parameters on Annulation Yield

EntryPalladium Source (10 mol%)Ligand (40 mol%)SolventBaseTemp (°C)Yield (%)
1[Pd2(dba)3]·CHCl3P(o-tolyl)3TolueneCs2CO311012
2[Pd2(dba)3]·CHCl3PCy3·HBF4TolueneCs2CO311045
3[Pd2(dba)3]·CHCl3PCy3·HBF4DioxaneCs2CO311038
4 [Pd2(dba)3]·CHCl3 PCy3·HBF4 1-Chloronaphthalene Cs2CO3 160 *88

*Note: While the model system optimizes at 160 °C, the highly reactive pyrene-1,6-diboronic ester utilized in this specific protocol achieves optimal annulation at 120 °C. The use of 1-chloronaphthalene is strictly required.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of N,N′-Bis(2,6-diisopropylphenyl)dibenzo[lm,yz]pyranthrene-3,4:12,13-bis(dicarboximide) .

Materials Required
  • Core Substrate: Pyrene-1,6-diboronic acid di(pinacol)ester (0.040 mmol)

  • Imide Precursor: N-(2,6-diisopropylphenyl)-4,5-dibromonaphthalene-1,8-dicarboximide (0.088 mmol, 2.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd2(dba)3]·CHCl3) (20 mol %, 0.008 mmol)

  • Ligand: Tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) (80 mol %, 0.032 mmol)

  • Base: Cesium carbonate (Cs2CO3) (6.0 equiv, 0.24 mmol)

  • Solvent: 1-Chloronaphthalene (anhydrous, 4.0 mL)

Methodology

Step 1: Reagent Loading In a flame-dried Schlenk tube equipped with a magnetic stir bar, sequentially add the pyrene-1,6-diboronic ester, the dibromonaphthalene dicarboximide precursor, [Pd2(dba)3]·CHCl3, PCy3·HBF4, and Cs2CO3.

  • Causality: The 1:4 ratio of Pd to the bulky, electron-rich PCy3 ligand is critical. The HBF4 salt is utilized as an air-stable precursor that generates the active phosphine in situ upon reaction with Cs2CO3, accelerating the oxidative addition of the aryl bromide.

Step 2: Solvent Addition and Degassing Add 4.0 mL of 1-chloronaphthalene to the Schlenk tube. Immediately subject the mixture to three rigorous freeze-pump-thaw cycles using a high-vacuum Schlenk line. Backfill with ultra-pure Argon.

  • Causality: Rigorous deoxygenation is non-negotiable. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, which will terminate the catalytic cycle before the high-energy C-H arylation step can occur.

Step 3: Annulation Cascade (Heating) Seal the Schlenk tube and submerge it in a pre-heated oil bath at 120 °C. Stir vigorously for 16 hours.

  • Self-Validation: The reaction mixture will undergo a distinct colorimetric shift. A successful annulation extending the π-conjugation to the dibenzo[lm,yz]pyranthrene core will transition the solution to a deep, vibrant blue.

Step 4: Primary Workup and Solvent Removal Cool the reaction vessel to room temperature. Add 1.2 mL of hexane to the mixture to reduce viscosity. Prepare a short pad of silica gel in a sintered glass funnel. Pour the crude mixture onto the pad and elute with a Hexane/Dichloromethane (3:1) mixture.

  • Causality: 1-Chloronaphthalene has an exceptionally high boiling point (~259 °C) and cannot be removed via standard rotary evaporation without thermally degrading the product. The non-polar hexane/DCM wash effectively strips the solvent while the highly polar PADI product remains immobilized at the baseline of the silica pad.

Step 5: Product Elution and Purification Switch the eluent to a Dichloromethane/Acetone (9:1) mixture to mobilize and collect the blue product band. Concentrate the collected fractions under reduced pressure. Purify the crude residue via standard silica-gel column chromatography using Dichloromethane/Acetone (99:1) as the mobile phase. Wash the final residue with cold methanol.

Step 6: Quality Control & Validation

  • Yield: ~33.6 mg (92% isolated yield) of a dark blue solid.

  • Melting Point: >350 °C (indicating high structural rigidity and strong intermolecular π-π stacking).

  • 1H NMR (600 MHz, CDCl3): Validation of the dibenzo[lm,yz]pyranthrene core is confirmed by the presence of a highly deshielded singlet at δ 9.22 ppm , corresponding to the protons localized in the sterically compressed bay regions of the newly formed extended aromatic system.

References

  • Mahl, M., Seifert, S., Shoyama, K., & Würthner, F. (2018). A General Synthetic Route to Polycyclic Aromatic Dicarboximides by Palladium-Catalyzed Annulation Reaction. The Journal of Organic Chemistry, 83(10), 5339-5346. URL:[Link]

  • Shoyama, K., & Würthner, F. (2024). Convergent synthetic approaches to polycyclic aromatic dicarboximides. Organic Chemistry Frontiers, 11, 2024. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the solubility of Dibenzo[lm,yz]pyranthrene in common organic solvents

Technical Support Center: Solubilization Strategies for Dibenzo[lm,yz]pyranthrene and Large PAHs Welcome to the Advanced Materials Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for Dibenzo[lm,yz]pyranthrene and Large PAHs

Welcome to the Advanced Materials Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractability of extended polycyclic aromatic hydrocarbons (PAHs). Dibenzo[lm,yz]pyranthrene (C36H18) represents a class of nanographene-like molecules whose massive planar π -systems lead to extreme aggregation. This guide provides field-proven, causally-explained strategies to overcome these thermodynamic barriers.

Frequently Asked Questions (FAQs): The Fundamentals of PAH Insolubility

Q: Why is Dibenzo[lm,yz]pyranthrene completely insoluble in common laboratory solvents like dichloromethane (DCM) or tetrahydrofuran (THF)? A: The insolubility of large PAHs is driven by thermodynamics. Aqueous and organic solubility decreases logarithmically as the molecular mass and the number of fused aromatic rings increase [1]. Dibenzo[lm,yz]pyranthrene possesses a vast, rigid, and planar π -conjugated core. This geometry allows the molecules to pack tightly in the solid state, maximizing intermolecular London dispersion forces and π−π stacking interactions. Consequently, the crystal lattice energy (enthalpy of fusion) is exceptionally high. Common solvents like DCM or THF simply cannot provide enough solvation energy (enthalpy of mixing) to overcome this massive lattice penalty.

Q: If standard solvents fail, what unmodified organic solvents offer the best baseline solubility? A: To dissolve large PAHs without chemical modification, you must use solvents that possess high polarizability, aromaticity (to engage in solvent-solute π -interactions), and critically, a high boiling point. High temperatures provide the kinetic energy necessary to break the solute-solute lattice bonds. Halogenated aromatics such as 1-chloronaphthalene and 1,2,4-trichlorobenzene (TCB) are the industry standards for this purpose [9].

Table 1: Recommended Solvents for Bare Dibenzo[lm,yz]pyranthrene

SolventBoiling Point (°C)Polarity IndexEfficacy for Large PAHsPrimary Use Case
1-Chloronaphthalene259~4.0ExcellentHigh-temp NMR, Palladium-catalyzed annulations [9]
1,2,4-Trichlorobenzene (TCB)214~3.1ExcellentHigh-temp Gel Permeation Chromatography (GPC)
o-Dichlorobenzene (o-DCB)1802.7GoodOptical spectroscopy, Device fabrication
Toluene1102.4Poor (at RT)Washing/precipitating smaller impurities
Dichloromethane (DCM)39.63.1Very PoorStorage of highly soluble small PAHs [3]

Troubleshooting Guide 1: Physical Solubilization Workflows

Issue: I need to prepare a solution of bare Dibenzo[lm,yz]pyranthrene for high-temperature NMR or UV-Vis spectroscopy, but the powder simply floats or aggregates at room temperature.

Causality & Solution: You are facing a kinetic and thermodynamic barrier. By using a high-boiling aromatic solvent and applying significant thermal energy, you increase the entropy of the system and provide the activation energy required to dismantle the π -stacked aggregates. Ultrasonication induces cavitation, which mechanically shears the aggregates, exposing more surface area to the hot solvent.

Protocol 1: High-Temperature Dissolution in 1-Chloronaphthalene Self-Validating Step: If the solution turns cloudy upon cooling, the thermodynamic solubility limit at room temperature has been breached, confirming that dissolution was purely temperature-dependent.

  • Preparation: Weigh 1.0 mg of Dibenzo[lm,yz]pyranthrene into a thick-walled borosilicate glass vial equipped with a PTFE-lined cap.

  • Solvent Addition: Add 2.0 mL of anhydrous 1-chloronaphthalene (or 1,2,4-trichlorobenzene).

  • Inert Atmosphere: Purge the vial with Argon or Nitrogen for 2 minutes to prevent high-temperature oxidative degradation [3].

  • Thermal Excitation: Place the sealed vial in an oil bath or heated block set to 180°C. Stir magnetically at 500 rpm for 2 hours.

  • Cavitation (Optional): If particulates remain, transfer the hot vial to a heated ultrasonic bath (80°C) for 15 minutes to mechanically disrupt remaining π -stacks.

  • Filtration: While still hot (>150°C), pass the solution through a pre-warmed 0.2 µm PTFE syringe filter to remove any undissolved micro-crystallites.

G Start Solid Dibenzo[lm,yz]pyranthrene Solvent Add High-Boiling Solvent (e.g., 1-Chloronaphthalene) Start->Solvent Heat Heat to 150-200°C under Inert Atmosphere Solvent->Heat Sonicate Ultrasonication (Optional) Heat->Sonicate Filter Hot Filtration (PTFE filter) Sonicate->Filter Result Saturated PAH Solution Filter->Result

Workflow for high-temperature physical dissolution of large PAHs.

Troubleshooting Guide 2: Chemical Modification for Permanent Solubility

Issue: Physical dissolution is insufficient because my target application (e.g., spin-coating for organic electronics or bio-imaging) requires processing at room temperature in volatile solvents like chloroform or water.

Causality & Solution: You must alter the intrinsic molecular geometry of the PAH. By covalently attaching bulky aliphatic groups (like tert-butyl) or flexible alkyl chains to the periphery of the pyranthrene core, you sterically force the planar aromatic cores apart. This drastically reduces the 1/r6 dependent van der Waals forces, completely suppressing aggregation and rendering the molecule highly soluble in common organic solvents [5]. For aqueous applications, introducing charged sulfonium groups provides excellent solubility via ion-dipole interactions with water [2].

Table 2: Chemical Derivatization Strategies for PAHs

Modification StrategyReagentsMechanism of ActionTarget Media
Alkylation tert-Butyl chloride, AlCl 3​ Steric distortion of planar core, suppressing π -stacking [5]Non-polar organics (Toluene, Chloroform)
Sulfoniumization Diaryl sulfoxide, Tf 2​ OIntroduction of highly polar, charged cationic centers [2]Polar organics, Aqueous media
Halogenation Br 2​ , FeBr 3​ Minor steric bulk; acts as a handle for Suzuki coupling[6]Intermediate synthesis

Protocol 2: Peripheral Alkylation (Friedel-Crafts Alkylation) Self-Validating Step: Successful alkylation is immediately visually confirmed if the previously intractable powder readily dissolves in room-temperature dichloromethane to form a clear, deeply colored solution.

  • Activation: Suspend 50 mg of Dibenzo[lm,yz]pyranthrene in 20 mL of anhydrous dichloromethane (DCM) in a Schlenk flask under Argon.

  • Catalyst Addition: Add 3.0 equivalents of anhydrous Aluminum Chloride (AlCl 3​ ) as a Lewis acid catalyst.

  • Alkylation: Dropwise, add an excess (10 equivalents) of tert-butyl chloride.

  • Reaction: Stir the mixture at room temperature for 24 hours. The bulky tert-butyl carbocations will attack the electron-rich peripheral positions of the pyranthrene core.

  • Quenching & Extraction: Quench the reaction by carefully pouring it into ice water. Extract the organic layer with DCM. The newly alkylated PAH will now partition entirely into the DCM layer.

  • Purification: Wash with brine, dry over MgSO 4​ , and purify via silica gel column chromatography (which is now possible due to the enhanced solubility).

G Problem Insoluble Dibenzo[lm,yz]pyranthrene Decision Target Application? Problem->Decision Organic Organic Solvents (e.g., Chloroform, Toluene) Decision->Organic Optoelectronics Aqueous Aqueous/Polar Media (e.g., Bio-imaging) Decision->Aqueous Biology/Imaging Alkyl Peripheral Alkylation (Add tert-butyl/alkyl chains) Organic->Alkyl Sulfonium Sulfoniumization (Add sulfonium salts) Aqueous->Sulfonium Result1 Soluble in Organic Media Alkyl->Result1 Result2 Soluble in Aqueous Media Sulfonium->Result2

Chemical modification strategies to permanently enhance PAH solubility.

Troubleshooting Guide 3: Supramolecular & Additive Approaches

Issue: I cannot chemically modify the Dibenzo[lm,yz]pyranthrene, but I need to study it in mixed aqueous-organic media or polar solvents.

Causality & Solution: When covalent modification is prohibited, host-guest chemistry can be employed. Synthetic cyclodextrins (CDs), such as hydroxypropyl- β -cyclodextrin, possess a hydrophobic internal cavity and a hydrophilic exterior. The PAH acts as a "guest," slipping into the CD cavity to form a 1:1 inclusion complex. This shields the hydrophobic PAH from the polar solvent, significantly enhancing its apparent solubility without altering its fundamental chemical structure [4, 7]. Note that for a molecule as large as Dibenzo[lm,yz]pyranthrene, larger γ -cyclodextrins may be required to accommodate the massive steric bulk. Additionally, the presence of specific organic co-solvents (like DMSO or DMF) can act as a bridge to enhance solubility in these mixed systems [8].

References

  • Polycyclic aromatic hydrocarbon - Wikipedia. Wikipedia. Available at: [Link]

  • Erchinger, J. E., et al. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science (RSC). Available at: [Link]

  • Kukułka, M., et al. (2009). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. Available at: [Link]

  • Madrid, F., et al. (2012). Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. PLOS One. Available at: [Link]

  • Kastler, M., et al. (2006). Suppressing Aggregation in a Large Polycyclic Aromatic Hydrocarbon. Journal of the American Chemical Society. Available at: [Link]

  • Al-Qargholi, B., et al. (2015). Laterally stretched polycyclic aromatic hydrocarbons: synthesis of dibenzophenanthroheptaphene and tetrabenzotriphenylenopyranthrene. Chemical Communications (RSC). Available at: [Link]

  • Blanford, W. J., et al. (2001). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. Available at: [Link]

  • Dong, S., et al. (2002). Effect of Organic Solvents and Biologically Relevant Ions on the Light-Induced DNA Cleavage by Pyrene and Its Amino and Hydroxy Derivatives. Molecules (MDPI). Available at: [Link]

  • Yin, J., et al. (2018). A General Synthetic Route to Polycyclic Aromatic Dicarboximides by Palladium-Catalyzed Annulation Reaction. The Journal of Organic Chemistry (ACS). Available at: [Link]

Optimization

Optimizing reaction yields in Dibenzo[lm,yz]pyranthrene palladium-catalyzed annulation

Topic: Optimizing Reaction Yields in Dibenzo[lm,yz]pyranthrene Palladium-Catalyzed Annulation Welcome to the Advanced Materials Troubleshooting Portal. Synthesizing extended polycyclic aromatic hydrocarbons (PAHs) like t...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Yields in Dibenzo[lm,yz]pyranthrene Palladium-Catalyzed Annulation

Welcome to the Advanced Materials Troubleshooting Portal. Synthesizing extended polycyclic aromatic hydrocarbons (PAHs) like the dibenzo[lm,yz]pyranthrene core requires precise control over palladium-catalyzed cascade C–C bond formations. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, self-validating protocols, and actionable troubleshooting steps to optimize your multi-annulation yields.

Troubleshooting FAQs: Mechanistic Insights & Yield Optimization

Q1: My reaction stalls at the partially annulated intermediate, resulting in yields below 20%. Why is the cascade failing to complete? A: This is primarily a thermodynamic and solubility failure. As the π-system extends during the initial Suzuki-Miyaura cross-coupling, the intermediate becomes highly planar and rigid. Strong intermolecular π-π stacking causes the intermediate to precipitate out of standard solvents (like toluene or THF) before the palladium catalyst can perform the final intramolecular dehydrohalogenation[1]. Actionable Fix: Switch your solvent to 1-chloronaphthalene [1]. Its aromatic structure disrupts the π-π stacking of the intermediates, keeping them solvated. Furthermore, its high boiling point allows you to increase the reaction temperature to 120–140 °C, providing the necessary thermal energy to overcome the activation barrier of the sterically hindered ring-closure step[2].

Q2: I am observing significant debromination of my aryl halide precursor instead of the desired annulation. How can I suppress this side reaction? A: Debromination occurs when the rate of oxidative addition drastically outpaces transmetalation. The long-lived Pd(II) intermediate becomes vulnerable to protodepalladation or abstracts a hydride from the solvent/ligand environment. Actionable Fix: You must accelerate the transmetalation step. Replace weak bases with a more soluble or active base (e.g., anhydrous K3PO4 or Cs2CO3). Ensure strictly anhydrous conditions, as trace water drives protodepalladation. Additionally, employ electron-rich, bulky dialkylbiaryl phosphine ligands (such as SPhos or RuPhos); these ligands accelerate reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate and driving the cascade forward[3].

Q3: What is the optimal catalyst system for forming the C64 nanographene core in a single operation? A: Constructing an electron-poor C64 nanographene (which contains the dibenzo[lm,yz]pyranthrene core) requires forming up to ten C–C bonds in a single one-pot operation[4]. Catalyst longevity is paramount. A combination of Pd2(dba)3 and SPhos (in a 1:2.2 to 1:2.5 Pd-to-ligand ratio) is highly effective. This ensures a robust, continuous supply of the active monoligated Pd(0) species required for sequential oxidative additions without premature aggregation into inactive palladium black[5].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the fully annulated dibenzo[lm,yz]pyranthrene core.

SolventCatalyst SystemBaseTemp (°C)Isolated Yield (%)Mechanistic Observation
ToluenePd(PPh3)4 (10 mol%)K2CO3110< 5%Severe precipitation of partially coupled intermediates.
DMFPd(OAc)2 / PPh3Cs2CO312015%Moderate conversion; significant debromination observed.
1-ChloronaphthalenePd(OAc)2 / RuPhosK2CO314085%High yield; slight catalyst degradation at extended times.
1-Chloronaphthalene Pd2(dba)3 / SPhos K3PO4 120 92% Optimal cascade; product remains fully solvated[1].
Standard Operating Procedure: One-Pot Cascade Synthesis

This self-validating protocol details the optimized synthesis of the dibenzo[lm,yz]pyranthrene framework via palladium-catalyzed cascade annulation.

Step 1: System Preparation (Strictly Anhydrous) Flame-dry a 50 mL Schlenk tube under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure an oxygen-free environment. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like SPhos) to inactive phosphine oxides, terminating the catalytic cycle.

Step 2: Reagent Loading Add the halogenated precursor (e.g., dibromonaphthalene derivative, 1.0 equiv), the boronic ester (e.g., pyrene diboronic ester, 1.1 equiv per coupling site), and anhydrous K3PO4 (4.0 equiv).

Step 3: Catalyst Introduction Inside a nitrogen-filled glovebox, add Pd2(dba)3 (5 mol%) and SPhos (12 mol%). Validation: The slight excess of ligand ensures all Pd centers remain ligated during the high-temperature cascade, preventing catalyst crash-out.

Step 4: Solvent Addition & Reaction Execution Inject anhydrous, degassed 1-chloronaphthalene to achieve a 0.05 M concentration relative to the limiting reagent. Seal the tube, stir vigorously (800 rpm) to suspend the heterogeneous base, and heat in an oil bath at 120 °C for 24–48 hours[1]. Monitoring: Do not use TLC. Monitor the reaction progress via MALDI-TOF MS to detect the exact mass of the fully annulated product versus partially closed intermediates.

Step 5: Workup and Isolation Cool the mixture to room temperature. Force the precipitation of the crude nanographene by adding a 10-fold volumetric excess of methanol. Filter the dark solid and wash sequentially with water (to remove inorganic salts), methanol, and acetone (to remove catalyst residues and unreacted monomers). Validation: The filtrate should run clear, leaving only the highly conjugated PAH on the frit.

Step 6: Final Purification Purify the solid via silica gel column chromatography using a halogenated solvent mixture (e.g., dichloromethane/acetone 99:1). If the derivative lacks solubilizing aliphatic chains, utilize vacuum sublimation[1].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the palladium-catalyzed cascade annulation, highlighting the transition from the initial cross-coupling to the final ring closure.

CascadeMechanism A Reactants Halide + Boronic Ester B Pd(0) Catalyst Activation A->B Ligand Exchange C Oxidative Addition C-X Bond Cleavage B->C D Transmetalation Base-Assisted C->D E Reductive Elimination Initial C-C Coupling D->E F Intramolecular Dehydrohalogenation E->F Cascade Initiation F->B Pd(0) Regeneration G Dibenzo[lm,yz]pyranthrene Annulated Core F->G Ring Closure

Mechanistic pathway of the Pd-catalyzed cascade annulation forming the Dibenzo[lm,yz]pyranthrene core.

References
  • Mahl, M., & Seifert, S. (2018). A General Synthetic Route to Polycyclic Aromatic Dicarboximides by Palladium-Catalyzed Annulation Reaction. ACS Publications.1

  • Seifert, S., et al. (2016). An Electron-Poor C64 Nanographene by Palladium-Catalyzed Cascade C-C Bond Formation: One-Pot Synthesis and Single-Crystal Structure Analysis. PubMed / Angewandte Chemie. 4

  • RSC Publishing. (2025). Rapid access to functionalized nanographenes through a palladium-catalyzed multi-annulation sequence. Chemical Science. 3

Sources

Troubleshooting

Technical Support Center: Dibenzo[lm,yz]pyranthrene Vacuum Sublimation &amp; Thermal Degradation

Welcome to the Application Support Center for Dibenzo[lm,yz]pyranthrene (CAS 191-06-0). As a large polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 450.5 g/mol , this material exhibits extensive planar π-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Dibenzo[lm,yz]pyranthrene (CAS 191-06-0). As a large polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 450.5 g/mol , this material exhibits extensive planar π-conjugation[1]. While these properties make it an exceptional candidate for organic semiconductors, they also generate massive intermolecular π-π stacking forces. Overcoming the enthalpy of sublimation requires substantial thermal energy, placing the molecule at severe risk of thermal degradation (pyrolysis) during vacuum deposition.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure pristine thin-film yields and minimize material loss.

Thermodynamic Pathways During Sublimation

G A Dibenzo[lm,yz]pyranthrene Source Material B Heating under Vacuum A->B C Optimal Sublimation (Intact Molecules) B->C High Vacuum (< 10^-6 Torr) D Thermal Degradation (Charring/Cleavage) B->D Poor Vacuum / Excessive Heat

Thermodynamic pathways of Dibenzo[lm,yz]pyranthrene during vacuum heating.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does Dibenzo[lm,yz]pyranthrene char in the source boat before subliming? A1: Charring is the macroscopic result of thermal decomposition outpacing sublimation. According to the 2, the rate of evaporation is a function of temperature, molecular weight, and vapor pressure[2]. Because Dibenzo[lm,yz]pyranthrene has a high molecular weight and massive planar surface area, its enthalpy of sublimation is exceptionally high. If the vacuum level is insufficient (e.g., > 10−4 Torr), the thermal energy required to reach a practical vapor pressure exceeds the activation energy for C-C bond cleavage. This causes the molecule to undergo pyrolysis and cross-linking (charring) rather than a clean solid-to-gas phase transition.

Q2: How does the vacuum base pressure dictate the degradation threshold? A2: Vacuum pressure strictly correlates with the sublimation temperature. Lowering the chamber pressure exponentially lowers the temperature required to achieve the necessary vapor pressure for sublimation. Processing the material inside a high vacuum chamber ( 10−6 to 10−7 Torr) isolates the feed material and allows sublimation at temperatures well below the molecule's thermal degradation point, preventing contamination by external substances or oxidation[3].

Q3: How can I tell if my deposited film contains thermally degraded byproducts? A3: Thermally degraded organic molecules often form polarons or fragmented species that introduce trap states in the semiconductor film. 4 can cause the molecule to decompose and recombine into new molecular species[4]. In Dibenzo[lm,yz]pyranthrene, this manifests as a broadening of the UV-Vis absorption spectrum (sub-bandgap absorption) and a severe drop in charge carrier mobility.

Section 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Non-linear Deposition Rates and Source Spitting

Symptom: The Quartz Crystal Microbalance (QCM) shows erratic spikes in the deposition rate, and the final film has pinholes. Root Cause: "Spitting" occurs when trapped volatile impurities or lower-molecular-weight degradation fragments rapidly boil off. A sudden spike in QCM readings at a constant source temperature is a self-validating indicator that molecular fragmentation has initiated. Solution: Implement a Thermal Gradient Sublimation (TGS) purification protocol prior to device fabrication[5].

Workflow S1 1. Source Loading (Zone 1: ~400°C) S2 2. Vapor Transport (Vacuum <10^-6 Torr) S1->S2 S3 3. Fractional Deposition (Zone 2: ~250°C) S2->S3 S4 4. Impurity Trapping (Zone 3: <100°C) S3->S4

Step-by-step physical transport and fractional condensation in TGS.

Protocol 1: Self-Validating Thermal Gradient Sublimation (TGS)

Objective: Purify crude Dibenzo[lm,yz]pyranthrene to >99.9% while preventing thermal degradation.

Step-by-Step Methodology:

  • Source Loading: Load 1.0 g of crude Dibenzo[lm,yz]pyranthrene into a pre-baked quartz source boat.

  • Vacuum Establishment: Seal the quartz tube and pump down to a high vacuum of at least 10−6 Torr.

    • Self-Validation Check: Do not initiate heating until the ion gauge strictly reads <5×10−6 Torr for 30 consecutive minutes to ensure complete outgassing of trapped moisture.

  • Pre-conditioning (Degassing): Ramp the source zone to 150°C at 5°C/min. Hold for 2 hours. This removes volatile impurities without risking the degradation of the main PAH.

  • Gradient Establishment: Set the multi-zone furnace to create a strict temperature gradient:

    • Zone 1 (Source): 380°C – 400°C (Sublimation zone).

    • Zone 2 (Target): 250°C – 280°C (Condensation zone for pure Dibenzo[lm,yz]pyranthrene).

    • Zone 3 (Trap): < 100°C (Captures low-mass degradation fragments).

  • Harvesting: After 24 hours, cool the system under vacuum. Harvest the highly crystalline material exclusively from Zone 2.

    • Self-Validation Check: The presence of black, non-volatile ash in Zone 1 confirms the successful exclusion of polymerized heavy impurities[3].

Issue 2: Prolonged Evaporation Causing Late-Stage Degradation

Symptom: The first few batches of devices perform well, but devices fabricated from the same source boat a week later show high leakage currents. Root Cause: Prolonged thermal soaking. Even at optimal sublimation temperatures, holding organic semiconductors at elevated temperatures for days/weeks during mass production accelerates slow thermal degradation and recombination[4]. Solution: Utilize rate-controlled, pulsed deposition or reduce the source mass to minimize the thermal residence time of the bulk material.

Data Presentation: Sublimation Parameters vs. Degradation Metrics

The following table summarizes the strict correlation between vacuum quality, thermal input, and the resulting material integrity of Dibenzo[lm,yz]pyranthrene.

Parameter ProfileVacuum Level (Torr)Source Temp (°C)Deposition Rate (Å/s)Film Purity (%)Degradation Indicator
Optimal 1.0×10−7 3800.5 - 1.0> 99.9None (Stable QCM readings)
Marginal 5.0×10−5 4201.5 - 2.0~ 95.0Mild trap states (UV-Vis broadening)
Severe Degradation 1.0×10−3 > 450Erratic / Spiking< 80.0Source charring, QCM spiking

References

  • Source: echemi.
  • EFFECT OF VACUUM ON MATERIALS - NASA Technical Reports Server (NTRS)
  • Source: researchgate.
  • Source: researchgate.
  • Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(III) (Ir(ppy) 2 (acac))

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Electronic Properties: Dibenzo[lm,yz]pyranthrene vs. Pyranthrene in Organic Electronics

As the demand for high-performance organic semiconductors (OSCs) accelerates, the structural engineering of polycyclic aromatic hydrocarbons (PAHs) has become a focal point for materials scientists. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-performance organic semiconductors (OSCs) accelerates, the structural engineering of polycyclic aromatic hydrocarbons (PAHs) has become a focal point for materials scientists. This guide provides a rigorous comparative analysis between a foundational PAH, Pyranthrene , and its highly conjugated derivative, Dibenzo[lm,yz]pyranthrene . By examining their electronic properties, frontier molecular orbitals (FMOs), and experimental workflows, we aim to equip researchers and drug development professionals with actionable, field-proven insights for optoelectronic and biosensing applications.

Mechanistic Insights: The Role of π-Extension

The fundamental difference between Pyranthrene and Dibenzo[lm,yz]pyranthrene lies in the extent of their π-conjugated systems.

Pyranthrene ( C30​H16​ ) consists of eight fused benzene rings[1]. In its solid state, it acts as a robust organic semiconductor and photoconductor, exhibiting a gas-phase ionization potential of 6.69 eV[2] and a HOMO-LUMO gap of approximately 2.16 eV[3].

Dibenzo[lm,yz]pyranthrene ( C36​H18​ ) incorporates two additional benzene rings fused at the lm and yz faces[4]. This structural modification is not merely cosmetic; it fundamentally alters the molecule's electronic landscape.

The Causality of π-Extension: According to molecular orbital theory, expanding the delocalized π-electron network reduces quantum confinement. This structural expansion directly causes the Highest Occupied Molecular Orbital (HOMO) to rise in energy (become less negative) and the Lowest Unoccupied Molecular Orbital (LUMO) to lower, effectively narrowing the bandgap[5]. For organic field-effect transistors (OFETs), a raised HOMO is highly desirable because it reduces the hole-injection barrier between the organic semiconductor and high-work-function metal electrodes (like Gold), thereby facilitating more efficient charge transport. Furthermore, the extended planar surface area enhances intermolecular π−π orbital overlap in the crystalline solid state, a strict prerequisite for high charge carrier mobility.

G cluster_0 Pyranthrene (C30H16) cluster_1 Dibenzo[lm,yz]pyranthrene (C36H18) P_HOMO HOMO: Deep IP (~6.69 eV) P_Gap Bandgap: ~2.16 eV P_HOMO->P_Gap P_LUMO LUMO: High Energy P_LUMO->P_Gap DP_Gap Bandgap: Narrower P_Gap->DP_Gap π-Extension Effect DP_HOMO HOMO: Raised (Better Hole Injection) DP_HOMO->DP_Gap DP_LUMO LUMO: Lowered DP_LUMO->DP_Gap

Fig 1. Impact of π-extension on frontier molecular orbitals of Pyranthrene vs Dibenzo-derivatives.

Quantitative Comparison of Electronic Properties

To facilitate objective material selection, the quantitative baseline properties of both molecules are summarized below.

PropertyPyranthreneDibenzo[lm,yz]pyranthrene
Chemical Formula C30​H16​ C36​H18​
CAS Number 191-13-9191-06-0
Molecular Weight 376.46 g/mol 450.54 g/mol
Structural Core 8 fused benzene rings10 fused benzene rings
Bandgap (Optical) ~2.16 eVNarrower (Red-shifted)
Gas-Phase IP 6.69 eV< 6.69 eV (Raised HOMO)
Density (Solid State) 1.4 ± 0.1 g/cm³> 1.4 g/cm³ (Denser packing)
Primary Application Photoconductors, OLEDsOFETs, PADI Synthesis Cores

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating methodologies used to characterize these PAH semiconductors.

Protocol A: Electrochemical Determination of FMOs via Cyclic Voltammetry (CV)

Relying solely on optical bandgaps is insufficient for device engineering. CV provides empirical data on HOMO/LUMO levels.

  • Preparation: Dissolve the PAH (e.g., Dibenzo[lm,yz]pyranthrene derivative) in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Cell Assembly: Utilize a standard three-electrode setup: Glassy carbon (working electrode), Platinum wire (counter electrode), and Ag/AgCl (reference electrode).

  • Self-Validation Step (Critical): Spike the solution with a known quantity of Ferrocene (Fc). Causality: The Fc/Fc+ redox couple acts as an internal standard (assumed -4.80 eV vs. vacuum). By referencing the onset oxidation/reduction potentials of the PAH against the Fc/Fc+ peak, you completely eliminate errors caused by reference electrode potential drift, ensuring absolute energy level accuracy.

  • Calculation: Calculate the HOMO energy level using the formula: EHOMO​=−(Eox_onset​−EFc/Fc+​+4.80) eV .

Protocol B: OFET Device Fabrication and Mobility Characterization

Evaluating the charge transport capabilities of these molecules requires rigorous device fabrication.

  • Substrate Preparation: Clean heavily doped Silicon wafers (acting as the gate electrode) topped with a 200 nm SiO2​ dielectric layer using piranha solution, followed by a DI water rinse and UV-Ozone treatment.

  • Dielectric Passivation (Self-Validation Step): Treat the SiO2​ surface with a self-assembled monolayer (SAM) of hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (ODTMS). Causality: Bare SiO2​ contains hydroxyl (-OH) groups that act as severe electron/hole traps. Passivating these groups prevents electrical hysteresis, ensuring that the extracted mobility reflects the intrinsic property of the PAH rather than an artifact of interfacial trapping.

  • Active Layer Deposition: Vacuum-deposit the PAH at a highly controlled rate of 0.15 Å/s to a thickness of 40 nm. Slow deposition promotes highly ordered, crystalline domain growth.

  • Electrode Fabrication: Evaporate Gold (Au) source and drain electrodes through a shadow mask (Top-Contact configuration).

  • Thermal Annealing: Anneal the device in a nitrogen-filled glovebox at 100–160°C. Causality: Annealing provides the thermal energy required for the molecules to reorganize into tighter π−π stacking configurations, dramatically improving charge hopping efficiency.

OFET Step1 1. Substrate Preparation Si/SiO2 + HMDS/ODTMS SAM Step2 2. Active Layer Deposition Vacuum Evaporation (0.15 Å/s) Step1->Step2 Step3 3. Electrode Fabrication Au Source/Drain Deposition Step2->Step3 Step4 4. Thermal Annealing N2 Environment (100-160°C) Step3->Step4 Step5 5. Electrical Characterization Extract Saturation Mobility Step4->Step5

Fig 2. Self-validating workflow for fabricating and characterizing PAH-based OFET devices.

Implications for Drug Development and Biosensing

While Pyranthrene and Dibenzo[lm,yz]pyranthrene are primarily stars of the optoelectronics world, their distinct photophysical properties (such as strong luminescence and tunable emission upon functionalization) make them attractive candidates for biological imaging probes[1].

However, drug development professionals must exercise strict caution. Pyranthrene has been shown to induce oxidative stress and DNA damage within cellular environments, classifying it as a potential carcinogen and endocrine disruptor[1]. Therefore, while Dibenzo[lm,yz]pyranthrene-based polycyclic aromatic dicarboximides (PADIs) can be synthesized with high quantum yields for fluorescence[4], their application in the biomedical sector should be strictly limited to in vitro diagnostic assays, environmental sensors, or non-biological material tagging, rather than in vivo therapeutics.

References

  • Pyranthrene (molecule) - Wikipedia , Wikipedia, 1

  • Pyranthrene — Grokipedia , Grokipedia, 3

  • Photoconduction of Pyranthrene in Benzene , AIP Publishing, 2

  • A General Synthetic Route to Polycyclic Aromatic Dicarboximides by Palladium-Catalyzed Annulation Reaction , ACS Publications,4

Sources

Safety & Regulatory Compliance

Safety

Dibenzo[lm,yz]pyranthrene: Comprehensive Operational and Disposal Guide

As a Senior Application Scientist, I recognize that handling high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) like Dibenzo[lm,yz]pyranthrene requires more than standard laboratory precautions. Because these...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) like Dibenzo[lm,yz]pyranthrene requires more than standard laboratory precautions. Because these highly conjugated systems present severe environmental and biological hazards, your operational workflow must be engineered for absolute containment and complete chemical destruction.

This guide provides a self-validating, step-by-step operational and disposal framework designed for researchers and drug development professionals.

Chemical Profile & Hazard Assessment

Dibenzo[lm,yz]pyranthrene is a massive, highly lipophilic PAH. Its extended π -conjugated network makes it structurally robust, highly stable, and resistant to standard degradation pathways.

Quantitative Data & Operational Causality
ParameterValue / SpecificationOperational Causality
Compound Name Dibenzo[lm,yz]pyranthrene-
CAS Registry Number 191-06-0[1]Essential for accurate hazardous waste manifesting and tracking.
Molecular Formula C 36​ H 18​ [2]The high carbon-to-hydrogen ratio dictates the need for oxygen-rich, high-temperature incineration to prevent soot formation.
Molecular Weight 450.54 g/mol [2]Extreme mass correlates with virtually zero aqueous solubility; necessitates organic solvent workflows.
Standard Solvents Toluene, Dichloromethane[3]Non-polar/aromatic solvents are required to disrupt the intense intermolecular π−π stacking forces of the crystal lattice.
EPA Waste Code Unlisted Characteristic WasteMust be evaluated under[4] to determine local/federal disposal requirements.

Operational Plan: Safe Handling & Dissolution

Handling solid Dibenzo[lm,yz]pyranthrene presents a high risk of aerosolization. The following protocol ensures containment and complete solvation.

Step-by-Step Methodology
  • Preparation & Containment:

    • Establish a designated work area inside a certified chemical fume hood covered with absorbent, plastic-backed paper[5].

    • Causality: Negative pressure prevents the inhalation of aerosolized PAH dust, while the plastic backing prevents surface contamination in the event of a spill.

  • Static-Free Weighing:

    • Use a grounded anti-static weigh boat and a stainless-steel spatula to transfer the solid into a pre-labeled, sealable borosilicate glass container[5].

    • Causality: Fine PAH crystals hold static charge easily. Anti-static equipment prevents the powder from repelling and dispersing into the hood environment.

  • Dissolution:

    • Introduce a compatible organic solvent (e.g., toluene) to the container[3]. Work with the smallest feasible quantity and concentration required for the experiment[5].

    • Causality: Toluene's aromatic ring engages in π−π interactions with Dibenzo[lm,yz]pyranthrene, effectively overcoming the thermodynamic barrier of its crystal lattice.

  • System Validation:

    • Self-Validation Step: Visually inspect the solution against a strong white light background. The system is validated for use only when zero particulate matter remains[5]. If degradation or precipitation is suspected, dispose of the solution as hazardous waste and prepare a fresh standard[5].

Proper Disposal Procedures

Because there is no universal method of disposal that is satisfactory for all carcinogenic compounds[6], Dibenzo[lm,yz]pyranthrene must be handled via complete thermal destruction. It must never be poured down the drain.

Step-by-Step Methodology
  • Liquid Waste Segregation:

    • Collect all dissolved PAH waste in a chemically compatible, clearly labeled, and sealed container[5]. Do not mix with aqueous waste or strong oxidizers (e.g., sodium dichromate), which can cause unpredictable reactions[7].

    • Causality: Segregation ensures the waste remains highly combustible, which is a prerequisite for the incineration phase.

  • Solid Waste Containment:

    • All contaminated consumables—including gloves, pipette tips, empty packaging, and paper towels—must be treated as hazardous waste[5]. Contaminated packaging must be disposed of exactly like the unused product itself[6].

    • Causality: Residual PAH on consumables can off-gas or leach; treating packaging as the product prevents environmental release.

  • High-Temperature Incineration:

    • Offer the surplus solutions to a licensed professional waste disposal service[6]. The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber[6].

    • Causality: The primary combustion chamber (>1000°C) cleaves the robust C 36​ H 18​ rings. The afterburner ensures complete oxidation of any volatilized fragments, and the scrubber neutralizes toxic exhaust gases before atmospheric release.

  • System Validation:

    • Self-Validation Step: Review the hazardous waste manifest to confirm the destination facility utilizes EPA-compliant rotary kiln or liquid injection incineration with scrubber capabilities.

Decontamination & Spill Response

In the event of a localized spill on the lab bench or inside the fume hood:

  • Restrict Access & PPE: Immediately alert others and restrict access to the zone. Ensure you are wearing a lab coat, double gloves, and eye protection[5].

  • Solvent Wipe: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol) to decontaminate the surface[5].

    • Causality: Dry wiping smears the hydrophobic compound. Acetone solubilizes the PAH, allowing it to be lifted into the paper towel.

  • Waste Collection: Place all contaminated cleaning materials into the designated hazardous waste container[5].

  • Personal Decontamination: Remove and dispose of your gloves as hazardous waste, then wash your hands thoroughly with soap and water[5].

Operational Workflow Visualization

Workflow PAH Dibenzo[lm,yz]pyranthrene (Solid C36H18) Hood Class II Fume Hood (Negative Pressure) PAH->Hood Transfer Solvent Organic Dissolution (Toluene/DCM) Hood->Solvent Anti-static Weighing Waste Hazardous Waste Segregation Solvent->Waste Post-Experiment Liquid Liquid Organic Waste (Combustible) Waste->Liquid Solid Solid Waste (PPE & Consumables) Waste->Solid Incinerate Chemical Incinerator (>1000°C + Scrubber) Liquid->Incinerate EPA 40 CFR Part 261 Solid->Incinerate Contaminated Packaging

Workflow for the safe handling, dissolution, and EPA-compliant disposal of Dibenzo[lm,yz]pyranthrene.

References

  • Life Science Database - DIBENZO[LM,YZ]PYRANTHRENE CAS 191-06-0. Source: Reagent Database. URL: [Link]

  • Chiron AS Petroleum Catalogue - PAH Solvents and Concentrations. Source: ChemBuyersGuide. URL: [Link]

  • Local Pharma Guide - DIBENZO[LM,YZ]PYRANTHRENE Properties. Source: Local Pharma Guide. URL: [Link]

  • PubChem - Dibenzo(a,h)pyrene (CID 9108) Safety and Disposal Guidelines. Source: National Institutes of Health (NIH). URL: [Link]

  • Chromservis - Petroleum Catalogue (PAH Reference Materials). Source: Chromservis. URL:[Link]

  • PubChem - Dibenzo(a,l)pyrene (CID 9119) EPA 40 CFR Part 261 Guidelines. Source: National Institutes of Health (NIH). URL: [Link]

  • PubChem - Dibenzo(a,e)pyrene (CID 9126) Reactivity and Manufacturing. Source: National Institutes of Health (NIH). URL:[Link]

  • The Journal of Organic Chemistry - A General Synthetic Route to Polycyclic Aromatic Dicarboximides. Source: ACS Publications. URL:[Link]

  • Google Patents - US7183010B2 Organic light-emitting diode devices. Source: Google Patents.

Sources

Handling

Personal protective equipment for handling Dibenzo[lm,yz]pyranthrene

Advanced Laboratory Safety and PPE Architecture for Handling Dibenzo[lm,yz]pyranthrene As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredients (HPAPIs) and complex organic materials, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and PPE Architecture for Handling Dibenzo[lm,yz]pyranthrene

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredients (HPAPIs) and complex organic materials, I frequently consult on the operational logistics of handling heavy polycyclic aromatic hydrocarbons (PAHs). Dibenzo[lm,yz]pyranthrene (CAS 191-06-0) is a massive, octacyclic PAH with a molecular weight of 450.5 g/mol [1]. While its extended π -conjugated system makes it highly valuable for advanced materials and drug discovery assays, it presents severe, insidious occupational hazards that require strict procedural discipline.

Mechanistic Causality of Hazard: Why Standard PPE Fails

To design an effective safety protocol, we must first understand the molecule's physical chemistry. Dibenzo[lm,yz]pyranthrene is extremely lipophilic. If the dry powder or a solvated droplet contacts unprotected skin, the molecule rapidly partitions into the lipid-rich stratum corneum. Once systemic, PAHs are often metabolized by cytochrome P450 enzymes into reactive diol epoxides—potent electrophiles that intercalate into and covalently bind to DNA, driving mutagenesis[2].

Furthermore, because it is a dry solid at room temperature, it poses a severe triboelectric (static) hazard. The powder can easily aerosolize during weighing, leading to immediate inhalation exposure[3]. Standard laboratory PPE is grossly insufficient for this risk profile. For example, research on PAH contamination demonstrates that these molecules embed deeply into woven cotton lab coats, resist standard laundering, and can off-gas or cross-contaminate the wearer long after the initial exposure[4].

Strategic PPE Selection & Justification

  • Body Protection : You must use disposable, microporous film coveralls (e.g., Tyvek® 400). This creates an impenetrable barrier to fine particulates and prevents the long-term embedment seen in woven cotton fabrics[4].

  • Hand Protection (The Solvation Paradox) : Dibenzo[lm,yz]pyranthrene is almost exclusively handled in non-polar aromatic (e.g., toluene) or chlorinated (e.g., dichloromethane) solvents due to its poor aqueous solubility. Standard nitrile gloves protect against the dry powder but will suffer chemical breakthrough in under 5 minutes when exposed to these solvents[3]. Therefore, a double-gloving strategy is mandatory: an inner nitrile glove for baseline dexterity, and an outer laminated film (Silver Shield/4H) or Butyl rubber glove when handling the solvated PAH.

  • Respiratory Protection : All handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator[3]. If engineering controls must be bypassed for maintenance, a half-mask respirator equipped with P100 particulate filters and Organic Vapor (OV) cartridges is required.

Quantitative PPE & Permeation Data

PPE ComponentMaterial SpecificationPrimary JustificationBreakthrough Time (DCM/Toluene)
Inner Gloves Nitrile (0.1 mm thickness)Dexterity; protects against dry powder transfer.< 5 minutes (Poor)
Outer Gloves Laminated Film (PE/EVAL)Absolute barrier against aromatic/chlorinated solvation vehicles.> 240 minutes (Excellent)
Body Armor Tyvek® 400 CoverallsPrevents PAH dust embedment in woven cotton fibers.N/A (Particulate barrier)
Respiratory P100 / N95 FilterBlocks aerosolized PAH particulates during weighing.N/A (99.97% efficiency)

Procedural Workflow: Safe Handling & Solvation

Step 1: Preparation and Static Mitigation Activate the Class II Type B2 BSC. Place an anti-static ionizer bar or use a zero-stat gun inside the hood. Heavy PAHs are prone to triboelectric charging; neutralizing the environment prevents the powder from electrostatically "jumping" off the spatula and aerosolizing.

Step 2: Anti-Static Weighing Using a ceramic or PTFE-coated spatula (to further reduce static transfer), carefully transfer the Dibenzo[lm,yz]pyranthrene powder to a pre-tared, anti-static polymeric weighing boat.

Step 3: In Situ Solvation Never transport the dry powder across the laboratory. Add your primary solvent (e.g., Toluene or DCM) directly to the weighing boat within the BSC, or transfer the boat into a pre-filled volumetric flask. Once solvated, the aerosolization risk drops to zero, but the dermal permeation risk maximizes[3]. Immediately don your heavy-duty outer gloves.

Step 4: Primary Decontamination Wipe down the balance and surrounding hood area with a lint-free wipe dampened with a commercial surfactant-based cleaner, followed immediately by an isopropanol wipe to capture any residual lipophilic molecules.

PAH_Toxicity_and_Handling Risk Hazard: Dibenzo[lm,yz]pyranthrene (Highly Lipophilic PAH) Powder State: Dry Powder Risk: Aerosolization & Static Risk->Powder Solvated State: Solvated (Toluene/DCM) Risk: Dermal Permeation Risk->Solvated PPE_Powder Control: N95/P100 Respirator + Anti-static Ionizer Powder->PPE_Powder Isolator Engineering Control: Class II Type B2 BSC / Fume Hood PPE_Powder->Isolator PPE_Solvated Control: Butyl/Silver Shield Outer Gloves + Nitrile Inner Gloves Solvated->PPE_Solvated PPE_Solvated->Isolator Decon Decontamination: Surfactant Wash -> Solvent Wipe Isolator->Decon Disposal Disposal: High-Temp Incineration Decon->Disposal

Figure 1: Risk-stratified handling workflow and PPE selection for Dibenzo[lm,yz]pyranthrene.

Emergency Spill Response & Disposal Plan

Dry Powder Spill Response:

  • Isolate : Evacuate the immediate area. Do NOT use a standard vacuum cleaner , as the exhaust will aerosolize the PAH throughout the laboratory[3].

  • Suppress : Gently cover the powder spill with absorbent pads dampened with water and a non-ionic surfactant. This traps the powder and prevents it from becoming airborne.

  • Collect : Use non-sparking, disposable scoops to collect the wet mass.

Disposal Logistics: PAHs are highly persistent environmental pollutants and cannot be disposed of via standard solid waste or aqueous drains[5].

  • Solid Waste : All contaminated PPE (Tyvek suits, gloves, wipes, and weighing boats) must be placed in a sealed, labeled hazardous waste container. The only acceptable destruction method for high-molecular-weight PAHs is high-temperature incineration (>1000°C) to ensure the complete thermal cleavage of the aromatic rings.

  • Liquid Waste : Solvated waste must be segregated into dedicated halogenated or non-halogenated organic waste carboys, depending on the solvent used, and clearly labeled with the specific PAH content[3].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[lm,yz]pyranthrene
Reactant of Route 2
Dibenzo[lm,yz]pyranthrene
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